Methyl Dehydroabietate

Catalog No.
S1524647
CAS No.
1235-74-1
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Dehydroabietate

CAS Number

1235-74-1

Product Name

Methyl Dehydroabietate

IUPAC Name

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20-,21-/m1/s1

InChI Key

PGZCJOPTDHWYES-HMXCVIKNSA-N

SMILES

Array

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid Methyl Ester; [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)- 1-phenanthrenecarboxylic Acid Methyl Ester; De

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)OC)C

The exact mass of the compound Methyl dehydroabietate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile and Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical identity and key biological activities of methyl dehydroabietate.

Property Category Details

| Chemical Identity | • IUPAC Name: Methyl (4β)-abieta-9(11),8(14),12-trien-18-oate • CAS Number: 1235-74-1 • Molecular Formula: C21H30O2Molecular Weight: 314.46 g/mol • Source: Naturally found in spruce bark; derived from dehydroabietic acid [1] [2]. | | Core Bioactivities | • Antimicrobial: Exhibits activity against bacterial and fungal strains [1] [2]. • Anticancer: Shows cytotoxic effects against various human cancer cell lines [2] [3]. • Anti-inflammatory: Inhibits production of nitric oxide (NO) and expression of inflammatory genes [3]. • Insecticidal & Antiprotozoal: Displays antifeedant and toxic effects on insects and protozoans [3]. |

Quantitative Biological Data

For researchers, quantitative potency data is critical. The following table compiles specific activity data for this compound and its direct derivatives from the search results.

Assay Type Cell Line/Organism Result (IC50/MIC) Description Citation
Cytotoxicity A549 (human lung cancer) 41.25 μM Reduction in cell viability after 72 hrs (SRB assay) [2].
Cytotoxicity HeLa (human cervical cancer) 28 μg/mL Cytotoxicity after 48 hrs (MTT assay) [2].
Cytotoxicity Jurkat (human leukemia) 21 μg/mL Cytotoxicity after 48 hrs (MTT assay) [2].
Cytotoxicity PC-3 (human prostate cancer) 37.7 μM Reduction in cell viability after 72 hrs (SRB assay) [2].
Cytotoxicity SK-OV-3 (human ovarian cancer) 51.31 μM Reduction in cell viability after 72 hrs (SRB assay) [2].
Cytotoxicity Vero (African green monkey kidney) 36 μg/mL Cytotoxicity after 48 hrs (MTT assay) [2].
Antiviral Vero (Herpes Simplex Virus 2) 20 μg/mL Concentration for 50% inhibition of HSV-2 (plaque reduction assay) [2].
Antibacterial Staphylococcus aureus 2 μg/mL Minimum Inhibitory Concentration (MIC) of a potent derivative [3].
Antifungal Candida albicans - Growth inhibition by pyrrolidine-containing derivatives (low hemolytic capacity) [3].

Experimental Protocols for Key Assays

To facilitate your own research, here are summarized experimental methodologies for the key assays cited in the search results.

Cytotoxicity Assay (SRB and MTT)

The Sulforhodamine B (SRB) and MTT assays are standard colorimetric methods for estimating cell viability and proliferation.

  • Cell Lines: Examples include A549, HeLa, Jurkat, PC-3, SK-OV-3, and Vero cells [2].
  • Procedure:
    • Cell Seeding & Incubation: Plate cells in 96-well plates and allow to adhere.
    • Compound Treatment: Add this compound (typically dissolved in DMSO) to the wells and incubate for a set period (e.g., 48-72 hours).
    • Viability Measurement:
      • For MTT: Add MTT reagent. Metabolically active cells reduce MTT to purple formazan crystals. Dissolve crystals in DMSO and measure absorbance at 570 nm [2].
      • For SRB: Precipitate cellular protein with trichloroacetic acid, stain with SRB dye, and measure absorbance at 510-560 nm after dissolving the bound dye [2].
  • Data Analysis: Calculate IC50 values (concentration that inhibits cell viability by 50%) using non-linear regression analysis of the dose-response curves.

This cytotoxicity testing process involves preparation, treatment, and analysis stages as shown below.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 48-72h C->D E Add MTT/SRB reagent D->E F Measure absorbance E->F G Calculate IC50 value F->G

Antimicrobial Assay (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Test Organisms: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), fungi (e.g., Candida albicans) [3].
  • Procedure:
    • Preparation: Prepare a serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
    • Incubation & Reading: Incubate the plate at the appropriate temperature (e.g., 35°C for 18-24 hours). The MIC is the lowest concentration of the compound that completely prevents visible growth [3].

Mechanism of Action and Research Applications

Research indicates that this compound and its derivatives exhibit bioactivity through multiple pathways.

  • Anticancer Mechanisms: Induce apoptosis (programmed cell death) by activating caspase-3 and cleaving PARP proteins, and cause cell cycle arrest, particularly in the G1 phase [3].
  • Anti-inflammatory Mechanisms: Inhibit key signaling pathways including the NF-κB cascade and TAK1 in the AP-1 cascade, reducing production of inflammatory mediators like nitric oxide (NO), TNF-α, and MCP-1 [3].
  • Research Applications: Used as a starting material for synthesizing derivatives with potential therapeutic applications [1] [4], and has been incorporated into materials science, such as creating antibacterial nanocellulose membranes for wound care [3].

Safety and Handling Guidelines

While a complete toxicological profile is not fully established, available safety information recommends:

  • Handling: Handle with care in a well-ventilated place using personal protective equipment (PPE) including gloves and safety goggles. Avoid dust formation and inhalation [1] [5] [6].
  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container [5] [6].
  • GHS Classification: Classified as causing skin irritation, eye irritation, and may cause respiratory irritation [1].

Knowledge Gaps and Future Directions

The existing research on this compound presents several opportunities for further investigation.

  • Mechanistic Studies: Deeper exploration of its molecular targets and signaling pathways is needed [3].
  • Toxicological Profile: More comprehensive in vivo toxicology and pharmacokinetics (ADME) studies are required to assess its therapeutic potential [5].
  • Analogue Development: Its core structure is a promising candidate for further structural modification to enhance potency and selectivity while reducing potential toxicity [3] [4].

References

Chemical Profile of Methyl Dehydroabietic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical identification data for MDHA.

Property Description
Systematic Name Methyl 13-isopropylpodocarpa-8,11,13-trien-15-oate [1]
CAS Registry Number 1235-74-1 [2] [1]
Molecular Formula C₂₁H₃₀O₂ [2] [1]
Molecular Weight 314.46 g/mol [2] [1]
Chemical Structure Methyl ester of dehydroabietic acid; a tricyclic diterpenoid with an aromatic ring C and a C13 isopropyl group [2] [3] [4].

Documented Bioactivities and Mechanisms

MDHA and its parent compound, Dehydroabietic Acid (DHA), exhibit a range of biological activities relevant to therapeutic development.

Anti-inflammatory and Immunomodulatory Effects

The most well-defined mechanism of action for this compound class is the suppression of inflammatory responses. The following diagram illustrates the key anti-inflammatory signaling pathways that DHA targets, leading to the downstream effects that MDHA is also expected to influence.

g LPS_TLR4 LPS/TLR4 Signal NFkB_Pathway NF-κB Pathway LPS_TLR4->NFkB_Pathway AP1_Pathway AP-1 Pathway LPS_TLR4->AP1_Pathway Src Src Kinase NFkB_Pathway->Src Syk Syk Kinase NFkB_Pathway->Syk TAK1 TAK1 Kinase AP1_Pathway->TAK1 IKK IKKα/β Phosphorylation Src->IKK Syk->IKK MKK4_7 MKK4/MKK7 TAK1->MKK4_7 IkBa IκBα Degradation IKK->IkBa JNK JNK Phosphorylation MKK4_7->JNK NFkB NF-κB Nuclear Translocation IkBa->NFkB AP1 AP-1 Activation JNK->AP1 Output Inflammatory Response: NO, TNF-α, IL-6, IL-1β NFkB->Output AP1->Output DHA_Inhib1 DHA Inhibition DHA_Inhib1->Src DHA_Inhib2 DHA Inhibition DHA_Inhib2->Syk DHA_Inhib3 DHA Inhibition DHA_Inhib3->TAK1

Summary of DHA's anti-inflammatory mechanism via Src/Syk/TAK1 inhibition.

Research demonstrates that DHA, the primary analogue of MDHA, exerts anti-inflammatory effects by targeting key kinases in immune signaling pathways. It suppresses NF-κB signaling by inhibiting Src and Syk kinases, and dampens AP-1 signaling by targeting TAK1 [5]. This leads to reduced production of inflammatory mediators like Nitric Oxide (NO), TNF-α, IL-6, and IL-12 [5] [6]. One study specifically showed that MDHA counters high-fat diet-induced insulin resistance and hepatic steatosis in mice, likely by modulating PPAR signaling, indicating a potential application for metabolic disorders [1].

Antimicrobial Properties

Studies on bark extracts containing MDHA have reported antimicrobial activity [1]. Furthermore, various synthetic derivatives of DHA have shown significant efficacy against a range of Gram-positive bacteria and fungi [7]. The quantitative data for some potent derivatives is shown below.

Derivative Type/Example Test Organism Reported Activity (MIC) Citation
MDHA (in extract) Various Bacteria & Fungi Demonstrates antimicrobial properties [1]
Derivative 5 Staphylococcus aureus 2 μg/mL [7]
Derivative 8 Methicillin-Resistant S. aureus (MRSA) 3.9 μg/mL [7]
Derivative 9 S. aureus Newman 0.39–0.78 μg/mL [7]
Pyrrolidine-derived (4) Candida albicans & Cryptococcus neoformans Growth inhibition (low hemolytic capacity) [7]
Anticancer Potential

While direct data on MDHA is limited, the DHA scaffold shows promise in oncology. DHA oxime derivatives have been shown to halt the growth of human pancreatic cancer cells (Aspc-1) in the G1 phase of the cell cycle. This effect is associated with the upregulation of p27 and downregulation of cyclin D1 [8]. Other DHA derivatives have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, including liver and gastric cancers [7].

Experimental Protocols for Key Assays

For researchers aiming to validate and build upon these findings, here are summaries of key experimental methodologies from the literature.

Protocol 1: Evaluating Anti-inflammatory Activity in Macrophages

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator [5].

  • Cell Culture: Use the RAW264.7 murine macrophage cell line.
  • Stimulation & Treatment: Stimulate cells with LPS (e.g., 100 ng/mL) to induce inflammation. Co-treat with the test compound (e.g., DHA/MDHA derivatives) across a concentration range (e.g., 0-100 μM). A positive control like Dexamethasone is recommended.
  • Viability Assay: Perform a parallel MTT assay or similar to ensure the observed effects are not due to cytotoxicity.
  • NO Quantification: After an incubation period (e.g., 18-24 hours), collect culture supernatants. Measure nitrite accumulation (a stable product of NO) using the Griess reaction.
  • Downstream Analysis: To investigate mechanism, analyze gene expression via RT-PCR (for iNOS, TNF-α) or protein levels via Western Blot for signaling proteins (p-IKK, p-IκBα, p-Src) and cytokines.
Protocol 2: Assessing Cytotoxic/Antiproliferative Activity

This standard protocol determines a compound's effect on cell growth and viability [8].

  • Cell Seeding: Plate cancer cell lines (e.g., Aspc-1 pancreatic cancer, HeLa, Jurkat) in 96-well plates at a standardized density.
  • Compound Treatment: Treat cells with the test compound at various concentrations. Include a vehicle control and a positive control (e.g., a known chemotherapeutic).
  • Incubation & Detection: Incubate for a set period (e.g., 48-72 hours). Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 2-4 hours. The MTT is reduced to purple formazan by metabolically active cells.
  • Analysis: Solubilize the formazan crystals and measure the absorbance. The IC₅₀ value (concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Research Outlook and Derivative Development

The current research highlights several promising future directions:

  • Semisynthetic Derivatives: Modifying the DHA/MDHA scaffold, particularly by introducing nitrogen heterocycles (e.g., pyridyl groups) or creating oxime derivatives, has proven effective in enhancing anti-proliferative and anti-inflammatory potency [8] [6].
  • Immunomodulatory Focus: The ability of DHA derivatives to interfere with the maturation and function of Dendritic Cells (DCs) presents a compelling avenue for developing new treatments for chronic inflammatory and autoimmune diseases [6].
  • Target Identification: While kinases like Src, Syk, and TAK1 are known targets [5], further target deconvolution studies, such as kinase profiling, could reveal additional mechanisms and opportunities for selective drug design [8].

References

Comprehensive Application Notes and Protocols: Synthesis and Biomedical Applications of Methyl Dehydroabietate

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Chemical Background

Methyl dehydroabietate is a tricyclic diterpenoid ester derived from dehydroabietic acid, a naturally occurring resin acid found in coniferous trees. This compound has garnered significant attention in pharmaceutical and materials research due to its unique molecular framework and diverse biological activities. The compound features a phenanthrene backbone with an isopropyl substituent and methyl ester functional group, creating a versatile scaffold for chemical modification. With the molecular formula C₂₁H₃₀O₂ and a molecular weight of 314.46 g/mol, this compound presents as a white to off-white solid with a boiling point of 390.2°C at 760 mmHg and a flash point of 184.3°C [1]. Its lipophilic character contributes to practical insolubility in water but good solubility in organic solvents such as ethanol, DMSO, and dichloromethane, making it suitable for various chemical transformations and biological applications.

The interest in this compound within drug development circles stems from its privileged structure that serves as a starting point for synthesizing derivatives with enhanced pharmacological properties. As a compound isolated from renewable natural resources, it aligns with green chemistry principles in pharmaceutical development. The sterically hindered tricyclic framework with defined stereochemistry offers opportunities for creating structurally diverse compound libraries through targeted modifications at various positions on the molecule, particularly at the aromatic ring (C-12, C-14 positions) and the ester functional group [2] [3]. This combination of structural features and bioactivity potential makes this compound a valuable candidate for further investigation as a lead compound in drug discovery programs.

Synthesis and Preparation Protocols

Standard Esterification Procedure

The synthesis of this compound from dehydroabietic acid follows a straightforward esterification process. In a typical procedure, dehydroabietic acid (6.0 g, 20 mmol) is combined with anhydrous methanol (20 mL) in a round-bottom flask equipped with a reflux condenser. To this mixture, p-toluenesulfonyl chloride (4.6 g, 24 mmol) is added as a coupling agent, followed by potassium carbonate (3.4 g, 24 mmol) as a base [4]. The reaction mixture is stirred at room temperature for 3-5 hours under an inert atmosphere, with progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from methanol, yielding pure this compound as white crystals (5.3 g, 85% yield) [4].

Alternative Catalytic Esterification

For a more green chemistry approach, catalytic esterification using subcritical CO₂ conditions with ZnO/SFCCR catalyst has been developed [5]. In this method, dehydroabietic acid (1.0 g) is combined with methanol (15 mL) in a high-pressure reactor. Zinc oxide supported on spent fluid catalytic cracking catalyst (ZnO/SFCCR, 0.05 g) is added, and the system is pressurized with CO₂ to 4-5 MPa. The reaction proceeds at 60-80°C for 2-3 hours, achieving conversion rates exceeding 90%. This method offers advantages including reusable catalyst, milder reaction conditions, and reduced environmental impact compared to traditional stoichiometric approaches [5].

Purification and Characterization

The crude this compound can be purified by column chromatography (silica gel, hexane/ethyl acetate 95:5) or recrystallization from methanol. Successful formation of the product is confirmed by several analytical techniques. The Fourier Transform Infrared (FT-IR) spectrum shows characteristic absorption bands at 1725-1730 cm⁻¹ (ester C=O stretch), 1240-1260 cm⁻¹ (C-O stretch), and 1585, 1450 cm⁻¹ (aromatic C=C) [6]. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation: ¹H NMR (300 MHz, CDCl₃) δ 6.99 (1H, d, J = 8.0 Hz, H-11), 6.82 (1H, d, J = 8.0 Hz, H-12), 3.61 (3H, s, -OCH₃), 2.85-2.95 (1H, m, H-15), 2.25-2.35 (1H, m, H-7), 1.25 (3H, s, H-16 or H-17), 1.22 (3H, s, H-16 or H-17), 1.18 (6H, d, J = 6.9 Hz, H-18 and H-19), 0.95-1.85 (multiple aliphatic H); ¹³C NMR (75 MHz, CDCl₃) δ 178.5 (C-20), 147.5 (C-13), 134.2 (C-14), 125.8 (C-12), 124.3 (C-11), 51.8 (-OCH₃), 38.2 (C-5), 37.8 (C-10), 36.9 (C-1), 33.8 (C-15), 24.5 (C-16 or C-17), 23.9 (C-16 or C-17), 21.8 (C-18 or C-19), 18.5 (C-18 or C-19), and multiple aliphatic carbons between 15-45 ppm [4].

Table 1: Comparison of this compound Synthesis Methods

Method Reagents/Conditions Temperature Time Yield Advantages
Standard Esterification p-TsCl, K₂CO₃, MeOH Room temperature 3-5 hours 85% Simple setup, high yield
Catalytic Esterification ZnO/SFCCR, CO₂ pressure 60-80°C 2-3 hours >90% Green chemistry, reusable catalyst
Acid-Catalyzed H₂SO₄ or HCl, MeOH Reflux 4-6 hours 75-80% Widely accessible reagents

Derivatization Protocols and Chemical Modifications

Friedel-Crafts Acylation

The aromatic ring of this compound can be functionalized through Friedel-Crafts acylation to introduce carbonyl-containing substituents. In a typical procedure for synthesizing methyl 12-benzoyldehydroabietate, this compound (1.0 g, 3.18 mmol) is combined with the ionic liquid [bmim]Br/AlCl₃ (4:8 molar ratio to substrate) in an inert atmosphere [3]. Benzoyl chloride (8 molar equivalents) is added dropwise at 0-5°C, after which the reaction mixture is warmed to 40°C and stirred for 2 hours. The optimal molar ratio for this transformation is this compound:[bmim]Br:AlCl₃:benzoyl chloride = 1:4:8:8 [3]. Upon completion, the reaction is quenched with ice water and extracted with ethyl acetate. The ionic liquid can be recovered and reused, making this a sustainable approach. The product is purified by column chromatography (silica gel, hexane/ethyl acetate 9:1) and characterized by IR, NMR, and mass spectrometry.

Bromination Protocol

Electrophilic aromatic substitution via bromination provides access to halogenated derivatives. This compound (1.0 g, 3.18 mmol) is dissolved in acetonitrile (100 mL) in a round-bottom flask protected from light. N-Bromosuccinimide (NBS, 1.0 g, 5.6 mmol) is added portionwise, and the reaction mixture is stirred at room temperature for 24 hours [4]. The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from methanol to yield methyl 12-bromodehydroabietate as colorless crystals. X-ray crystallography confirms that the bromination occurs specifically at the C-12 position of the aromatic ring, with the three six-membered rings adopting planar, half-chair, and chair conformations [4]. The crystal structure is stabilized by weak intermolecular C-H···O contacts along the b axis.

Chalcone and Flavonoid-Type Derivative Synthesis

Aldol condensation reactions enable the extension of the conjugated system. Methyl 12-formyldehydroabietate (synthesized via Gattermann-Koch formylation) undergoes condensation with 2'-hydroxyacetophenones in ethanol with catalytic NaOH (10%) at room temperature for 4-6 hours to yield chalcone-type intermediates [2]. These chalcones are then cyclized to flavonoid-type compounds (12- and 14-(2'-chromonyl)dehydroabietates) using DMSO and a catalytic amount of iodine at 80-90°C for 2 hours [2]. The reaction progress is monitored by TLC, and products are purified by column chromatography and characterized comprehensively by NMR (¹H, ¹³C, COSY, HSQC) and mass spectrometry. This two-step sequence provides efficient access to complex polycyclic structures with potential enhanced biological activities.

Table 2: Summary of Derivatization Reactions for this compound

Reaction Type Reagents/Conditions Position Modified Key Products Applications
Friedel-Crafts Acylation [bmim]Br/AlCl₃, RCOCl, 40°C, 2h C-12 of aromatic ring Benzoyl and other acyl derivatives Antimicrobial activity enhancement
Bromination NBS, CH₃CN, rt, 24h C-12 of aromatic ring 12-Bromo derivatives Intermediate for further functionalization
Chalcone Formation Substituted hydroxyacetophenones, NaOH, EtOH C-12 or C-14 aldehyde Extended conjugated systems Antioxidant and anticancer applications
Flavonoid Cyclization DMSO, I₂ catalytic, 80-90°C, 2h C-12 or C-14 Flavone-type compounds Enhanced biological activity profile

Biological Activities and Mechanism of Action

Anticancer Activity and Apoptosis Induction

This compound derivatives demonstrate significant potential as anticancer agents through multiple mechanisms. Recent studies have shown that derivatives bearing α,β-unsaturated ketone moieties exhibit enhanced cytotoxicity against various human cancer cell lines. One particularly promising compound, 2g, demonstrated potent activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 8.62 µM, representing approximately a 10-fold increase in potency compared to the parent dehydroabietic acid and a 4-fold enhancement relative to 5-fluorouracil (5-Fu) [7]. Mechanism of action studies revealed that this derivative efficiently arrests the cell cycle at the G1 phase and induces apoptosis, accompanied by generation of intracellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, and inhibition of the NF-κB signaling pathway [7].

The structure-activity relationship studies indicate that introducing an α,β-unsaturated ketone moiety significantly enhances the anticancer properties compared to the parent this compound. The conjugated system likely facilitates interaction with cellular thiols and other nucleophiles, contributing to the pro-apoptotic effects. Additionally, the tricyclic diterpenoid skeleton provides an optimal hydrophobic framework for membrane penetration and intracellular target engagement. These findings position this compound derivatives as promising lead compounds for developing novel anticancer agents, particularly against challenging malignancies such as triple-negative breast cancer.

G Proposed Anticancer Mechanism of this compound Derivative 2g MDA This compound Derivative 2g ROS ROS Generation MDA->ROS NFkB NF-κB Pathway Inhibition MDA->NFkB MMP Mitochondrial Membrane Potential Loss ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Induction Caspase->Apoptosis G1 G1 Cell Cycle Arrest G1->Apoptosis NFkB->G1

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Research indicates significant growth inhibition against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, with some derivatives showing MIC (Minimum Inhibitory Concentration) values as low as 2-4 µg/mL [5] [8]. The compound also demonstrates antifungal activity against Candida albicans and Cryptococcus neoformans [8]. The antimicrobial mechanism is attributed to disruption of microbial membrane integrity, though the exact molecular targets remain under investigation. The lipophilic tricyclic structure likely facilitates interaction with and disruption of bacterial membranes, while the various substituents on the aromatic ring can fine-tune this activity and provide selectivity against specific pathogens.

Structure-activity relationship studies reveal that chemical modifications significantly influence antimicrobial potency. Introduction of hydrophilic groups generally reduces activity, while maintaining or enhancing lipophilicity preserves or improves antimicrobial effects. Certain derivatives containing pyrrolidine moieties or acetylene functionalities demonstrate enhanced antifungal activity with reduced hemolytic activity, indicating a favorable selectivity profile [8]. These findings suggest that this compound serves as a promising scaffold for developing novel antimicrobial agents, particularly against drug-resistant Gram-positive pathogens which pose significant clinical challenges.

Table 3: Biological Activities of this compound and Its Derivatives

Biological Activity Experimental Model Key Findings Most Potent Compound Reference
Anticancer MDA-MB-231, SW480, HepG2 cells IC₅₀ 8.62 µM against MDA-MB-231; G1 cell cycle arrest, ROS-mediated apoptosis Derivative 2g (α,β-unsaturated ketone) [7]
Antibacterial Gram-positive bacteria (S. aureus, B. subtilis) MIC 2-4 µg/mL against S. aureus; membrane disruption Benzoyl derivatives [8]
Antifungal Candida albicans, Cryptococcus neoformans Growth inhibition at 8-32 µg/mL; low hemolytic activity Pyrrolidine-acetylene derivatives [8]
Antioxidant In vitro radical scavenging assays Moderate DPPH radical scavenging activity Flavone-type derivatives [2]
Anti-inflammatory Macrophage cell lines Inhibition of NO production and inflammatory gene expression Dehydroabietic acid (parent) [8]

Safety and Handling Protocols

GHS Classification and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity following single exposure (Category 3, respiratory system) [1]. The corresponding hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Appropriate precautionary measures include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing) [1]. The compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges, requiring proper documentation and packaging for safe transportation [5].

Safe Handling Procedures

When handling this compound in laboratory settings, researchers should wear appropriate personal protective equipment (PPE) including nitrile gloves, safety goggles, and laboratory coats. Procedures involving powder processing should be conducted in a fume hood or with local exhaust ventilation to prevent inhalation of airborne particles. For eye protection, chemical safety goggles with side shields are recommended rather than standard safety glasses. In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water [1]. For eye exposure, rinse cautiously with water for several minutes and seek medical attention if irritation persists. While comprehensive toxicological data is limited, the compound should be handled with standard precautions for moderately hazardous chemicals, and material safety data sheets should be consulted before use.

Applications in Drug Development

This compound represents a promising scaffold in pharmaceutical research, with demonstrated potential across multiple therapeutic areas. In anticancer drug discovery, the compound's ability to serve as a synthetically adaptable platform for generating derivatives with improved potency and selectivity positions it as a valuable lead structure [7]. The versatility of the tricyclic diterpenoid skeleton allows for strategic modifications that fine-tune physicochemical properties and biological activities, enabling medicinal chemists to optimize pharmacokinetic profiles and target engagement. Additionally, the compound's natural origin from renewable pine resin sources aligns with growing interest in sustainable and eco-friendly approaches to drug development.

Beyond its direct therapeutic applications, this compound finds utility in cosmetic formulations as an emollient and viscosity-controlling agent in skincare products [1]. The compound's antimicrobial properties contribute to preservative efficacy in these formulations, while its antioxidant potential may provide additional benefits in protecting against environmental skin damage. In materials science, this compound derivatives have been incorporated into functional polymers and antimicrobial surfaces, including nanocellulose membranes for wound dressings that prevent bacterial colonization [8]. These diverse applications highlight the versatility of this compound as a multifunctional biomolecule with significant potential in both therapeutic and material science contexts.

Conclusion

This compound and its derivatives represent a promising class of tricyclic diterpenoids with diverse synthetic applications and significant biological activities. The well-established synthesis protocols enable efficient preparation of the parent compound, while the versatile derivatization methods allow for creation of structurally diverse libraries for structure-activity relationship studies. The compelling biological profile, particularly the potent anticancer and antimicrobial activities demonstrated by various derivatives, positions this scaffold as a valuable platform in drug discovery. Furthermore, the compound's favorable safety profile and natural origin enhance its appeal as a starting point for developing new therapeutic agents. Future research directions should include more comprehensive mechanistic studies, in vivo validation of efficacy, and further exploration of structure-activity relationships to fully realize the potential of this promising class of natural product-derived compounds.

References

Comprehensive Application Notes & Protocols: Synthesis and Characterization of Methyl Dehydroabietate Derivatives with Chalcone and Pyrazole Moieties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Methyl dehydroabietate serves as a versatile diterpenoid scaffold for chemical modification and drug development, particularly when hybridized with chalcone and pyrazole pharmacophores. These structural hybrids leverage the inherent bioactivity of the dehydroabietate core with the proven anticancer properties of chalcone and pyrazole systems. The strategic molecular hybridization approach aims to develop novel therapeutic agents with enhanced efficacy and minimized resistance profiles, particularly for challenging targets such as HER2-positive cancers and other malignancies characterized by aggressive growth patterns and treatment resistance.

The biological rationale for these hybrids stems from the complementary mechanisms of the constituent components. The dehydroabietate core provides a rigid, stereochemically defined framework that influences membrane penetration and target binding, while the chalcone moiety contributes α,β-unsaturated ketone functionality that enables interaction with biological nucleophiles and redox modulation. The pyrazole ring, a privileged nitrogen heterocycle in medicinal chemistry, often enhances solubility and provides key hydrogen bonding interactions with biological targets. This combination has demonstrated particular promise in addressing one of oncology's most pressing challenges: trastuzumab resistance in HER2-positive gastric and breast cancers, where current therapies frequently fail due to emergent resistance mechanisms [1].

Synthesis Protocols

Synthesis of Chalcone-Containing this compound Derivatives
2.1.1 Reagents and Materials
  • This compound (1.0 eq)
  • Appropriate aromatic aldehydes (1.2 eq)
  • Potassium hydroxide (2.0 eq)
  • Methanol (reagent grade, anhydrous)
  • Ethanol (absolute)
  • Hydrochloric acid (1M solution)
  • Distilled water
  • Ice bath equipment
2.1.2 Step-by-Step Procedure
  • Reaction Setup: Dissolve this compound (1.0 eq, typically 1.0g scale) in anhydrous methanol (15 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add potassium hydroxide (2.0 eq) slowly while maintaining the temperature at 0-5°C using an ice bath. Stir for 15 minutes to ensure complete formation of the enolate.

  • Aldehyde Addition: Add the appropriate aromatic aldehyde (1.2 eq) dropwise over 5 minutes. The choice of aldehyde determines the substitution pattern on the final chalcone hybrid.

  • Condensation Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours, monitoring by TLC (hexane:ethyl acetate, 7:3) until complete consumption of starting material is observed.

  • Workup Procedure:

    • Pour the reaction mixture over crushed ice (50g) with gentle stirring.
    • Acidify carefully with 1M HCl until pH 5-6 is reached.
    • Extract the resulting precipitate with ethyl acetate (3 × 30 mL).
    • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by recrystallization from ethanol to obtain the pure chalcone-derivatized this compound compounds. Typical yields range from 65-85% depending on the aldehyde substituents [2].

Synthesis of Pyrazoline-Containing this compound Derivatives
2.2.1 Reagents and Materials
  • Chalcone-containing this compound intermediate (1.0 eq)
  • Phenylhydrazine or substituted hydrazines (1.2 eq)
  • Glacial acetic acid (catalytic)
  • Ethanol (absolute)
  • Reflux apparatus
  • Vacuum filtration setup
2.2.2 Step-by-Step Procedure
  • Reaction Mixture Preparation: Dissolve the chalcone intermediate (1.0 eq) in absolute ethanol (20 mL per mmol) in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add phenylhydrazine or appropriate substituted hydrazine (1.2 eq) followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Cyclization Reaction: Heat the mixture under reflux with constant stirring for 6-8 hours. Monitor reaction progress by TLC (hexane:ethyl acetate, 6:4) until the chalcone starting material is completely consumed.

  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour.
    • Collect the precipitated pyrazoline product by vacuum filtration.
    • Wash the solid with cold ethanol (2 × 5 mL) to remove any residual impurities.
  • Purification: Recrystallize the crude product from ethanol to afford the pure pyrazoline-derivatized this compound compounds. Typical yields range from 70-90% [3].

Synthesis of Azo-Linked Pyrazolinone Derivatives
2.3.1 Specialized Protocol
  • Diazotization: Prepare a solution of p-acetyl phenyl diazonium chloride by treating p-aminoacetophenone with sodium nitrite in acidic medium at 0-5°C.

  • Coupling Reaction: Slowly add the diazonium salt solution to a cooled, stirred solution of the pyrazolinone intermediate (1.0 eq) in ethanol with aluminum chloride as a Lewis acid catalyst.

  • Stirring Conditions: Maintain the reaction at 0-5°C for 2 hours, then allow to warm slowly to room temperature and stir for an additional 4 hours.

  • Workup and Isolation: Pour the reaction mixture over ice, collect the precipitate by filtration, and recrystallize from ethanol to obtain the azo-linked pyrazolinone derivatives with reported yields of 89-91% [4].

Table 1: Optimization Parameters for Synthesis Protocols

Parameter Chalcone Formation Pyrazoline Cyclization Azo-Coupling
Temperature 0°C → RT Reflux (78°C) 0-5°C → RT
Time 12-18 hours 6-8 hours 6 hours
Catalyst KOH Glacial Acetic Acid AlCl₃
Solvent Methanol Ethanol Ethanol
Yield Range 65-85% 70-90% 89-91%

Analytical Characterization Protocols

Spectroscopic Characterization

Comprehensive structural elucidation of this compound derivatives requires a multi-technique approach:

  • FT-IR Spectroscopy: Prepare KBr pellets containing 1% w/w of the sample. Key diagnostic signals include:

    • Carbonyl stretch: 1670-1690 cm⁻¹ for chalcone CO, 1650-1670 cm⁻¹ for pyrazoline CO
    • Azo group stretch: 1500-1560 cm⁻¹ for N=N vibrations
    • Hydroxyl and amine stretches: 3200-3500 cm⁻¹ [4]
  • NMR Spectroscopy: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d₆. Acquire ¹H NMR (400-500 MHz) and ¹³C NMR (100-125 MHz) spectra with tetramethylsilane as internal standard.

    • ¹H NMR: Characteristic signals include chalcone vinyl protons at δ 6.8-7.2 ppm (Hα) and δ 7.4-7.9 ppm (Hβ), pyrazoline H⁴ proton at δ 5.0-5.5 ppm, and pyrazoline N-CH₃ at δ 2.35 ppm
    • ¹³C NMR: Key signals include chalcone carbonyl at δ 190-195 ppm, pyrazoline carbonyl at δ 165-170 ppm, and aromatic carbons between δ 120-155 ppm [4]
  • Mass Spectrometry: Perform EI-MS at 70 eV ionization energy. Key fragments include molecular ion peaks [M]⁺ and characteristic fragmentation patterns reflecting the dehydroabietate skeleton with m/z ratios typically between 300-500 amu [2].

X-ray Crystallographic Validation

For definitive structural confirmation:

  • Crystal Growth: Grow single crystals by slow evaporation of saturated ethanol or ethanol/chloroform solutions.

  • Data Collection: Mount suitable crystals on a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Use direct methods and refine with full-matrix least-squares on F².

This technique has confirmed the molecular structures of methyl 12-acetyldehydroabietate and methyl 12-(4-methoxycinnamoyl)-dehydroabietate, providing unambiguous evidence of C-12 substitution on the dehydroabietate core [2].

Molecular Mechanics Calculations

Perform conformational analysis to evaluate steric influences:

  • Parameterization: Use appropriate force fields with parameterization for the dehydroabietate tricyclic system.

  • Energy Calculations: Determine rotational energy barriers for isopropyl group rotation, typically finding values of 52.3-53.6 kJ/mol, indicating significant steric hindrance from C-12 substituents [2].

Table 2: Key Spectral Data for this compound Derivatives

Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
Chalcone Derivatives Hα: 6.8-7.2, Hβ: 7.4-7.9 Chalcone CO: 190-195, Aromatic: 120-155 CO: 1670-1690, C=C: 1600-1650 300-500 [M]⁺
Pyrazoline Derivatives H⁴: 5.0-5.5, N-CH₃: 2.35 Pyrazoline CO: 165-170, Aromatic: 120-155 CO: 1650-1670, N=N: 1500-1560 300-500 [M]⁺
Azo Pyrazolinones Aromatic: 7.0-9.1, CH₃-CO: 2.85 CO: 168.3, 198.0, Aromatic: 121.9-155.9 CO: 1670, N=N: 1500-1560 320.15 [M]⁺

Biological Evaluation

Anticancer Mechanisms of Action

The synthesized this compound-chalcone-pyrazole hybrids demonstrate multiple mechanisms of anticancer activity:

  • ELF3-MED23 PPI Inhibition: Compound 10 (a representative chalcone-pyrazoline hybrid) effectively disrupts the protein-protein interaction between ELF3 transcription factor and MED23 coactivator, preventing HER2 transcription. This intervention substantially reduces HER2 protein levels and downstream signaling in HER2-positive gastric cancer cells, ultimately inducing significant apoptosis and anti-proliferative effects [1].

  • PI3K/Akt Pathway Inhibition: Select pyrazolinone chalcones (exemplified by compound 6b) inhibit the PI3K/Akt signaling pathway, a critical regulator of cancer cell survival and proliferation. This inhibition leads to downstream effects including reduced Bcl-2 expression, elevated Bax and p53 levels, cell cycle arrest at sub-G₀/G₁ phase, and ultimately apoptosis [4].

  • Dual Pathway Targeting: The most effective derivatives demonstrate simultaneous inhibition of both PI3K/Akt and Raf-1/ERK1/2 signaling pathways, creating a synergistic antitumor effect that addresses cancer proliferation through multiple mechanisms [4].

Cytotoxicity Assessment Protocol
4.2.1 Cell Culture and Treatment
  • Cell Lines: Maintain appropriate cancer cell lines (e.g., NCI-N87 for gastric cancer, MCF-7 for breast cancer, Caco for colon cancer) in recommended media with 10% FBS at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds in DMSO (final DMSO concentration ≤0.1%). Treat cells for 48-72 hours.

  • Viability Assessment: Perform MTT or similar assays by adding 0.5 mg/mL MTT reagent for 4 hours, followed by DMSO solubilization of formazan crystals.

  • IC₅₀ Calculation: Determine half-maximal inhibitory concentrations using non-linear regression analysis of dose-response data [1] [4].

4.2.3 Key Biological Findings
  • Compound 10 demonstrates superior in vitro and in vivo anticancer activity against HER2-positive gastric cancer cells, with activity maintained in trastuzumab-resistant models [1].

  • Pyrazolinone chalcone 6b shows potent cytotoxicity against Caco colon cancer cells with IC₅₀ of 23.34 ± 0.14 μM, inducing oxidative stress and apoptosis through dual PI3K/Akt and Raf-1/ERK1/2 pathway inhibition [4].

  • Compound 1a exhibits exceptional activity against MCF-7 breast cancer cells (LC₅₀ 0.62 ± 0.01 μM), outperforming doxorubicin control and showing high binding affinity in molecular docking studies (-10.8 Kcal/mol) [5].

Computational and ADMET Profiling
  • Molecular Docking: Perform docking studies against target proteins (PI3K, Akt, ELF3-MED23 interface) using appropriate software. The highest-ranked compounds typically show binding energies of -10.7 to -11.1 kcal/mol, indicating strong target engagement [4] [5].

  • ADMET Prediction: Use in silico tools to predict absorption, distribution, metabolism, excretion, and toxicity properties. Most active compounds comply with Lipinski's Rule of Five, suggesting favorable drug-like properties [4] [5].

  • DFT Calculations: Conduct density functional theory calculations at B3LYP/6-311++G (d,p) level to determine electronic properties and optimized geometries. The HOMO-LUMO energy gap (∼2.5 eV for compound 1a) indicates good stability and potential bioactivity [5].

Table 3: Biological Activity Data for Representative Compounds

Compound Cancer Cell Line IC₅₀/LC₅₀ Primary Mechanism Binding Affinity
Compound 10 HER2+ Gastric (NCI-N87) Not specified ELF3-MED23 PPI inhibition, HER2 downregulation Not specified
Compound 6b Colon (Caco) 23.34 ± 0.14 μM PI3K/Akt and Raf-1/ERK1/2 inhibition -11.1 (PI3K), -10.7 (Akt) kcal/mol
Compound 1a Breast (MCF-7) 0.62 ± 0.01 μM Multiple targets -10.8 kcal/mol
Doxorubicin (control) Breast (MCF-7) >0.62 μM DNA intercalation -4.7 kcal/mol

Experimental Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the synthetic pathway for creating this compound derivatives with chalcone and pyrazole moieties:

synthesis compound1 This compound compound2 Chalcone Intermediate compound1->compound2 Claisen-Schmidt Condensation compound3 Pyrazoline Derivative compound2->compound3 Cyclization compound4 Azo Pyrazolinone compound3->compound4 Azo-Coupling reagent1 Aromatic Aldehyde KOH, Methanol condition1 0°C → RT 12-18 hours reagent1->condition1 reagent2 Phenylhydrazine Ethanol, Reflux condition2 Reflux 6-8 hours reagent2->condition2 reagent3 Diazonium Salt AlCl₃, Ethanol condition3 0-5°C → RT 6 hours reagent3->condition3 condition1->compound2 condition2->compound3 condition3->compound4

Diagram 1: Synthetic pathway for this compound derivatives

Mechanism of Action Visualization

The following diagram illustrates the primary anticancer mechanisms of the synthesized compounds:

mechanism compound Chalcone-Pyrazole Derivatives target1 ELF3-MED23 PPI compound->target1 Inhibits target2 PI3K/Akt Pathway compound->target2 Inhibits target3 Raf-1/ERK1/2 Pathway compound->target3 Inhibits effect1 HER2 Downregulation target1->effect1 Leads to effect2 Oxidative Stress ROS Generation target2->effect2 Promotes effect3 Altered Protein Expression target2->effect3 Causes target3->effect3 Causes outcome1 Cell Cycle Arrest (Sub-G₀/G₁ Phase) effect1->outcome1 Results in outcome2 Mitochondrial Dysfunction effect2->outcome2 Leads to outcome3 Apoptosis Induction effect3->outcome3 Induces outcome1->outcome3 Promotes outcome2->outcome3 Enhances

Diagram 2: Anticancer mechanisms of chalcone-pyrazole derivatives

Conclusion and Research Implications

The strategic hybridization of This compound with chalcone and pyrazole moieties represents a promising approach in anticancer drug development, particularly for addressing challenging therapeutic targets such as HER2-positive and treatment-resistant cancers. The comprehensive synthetic protocols detailed in this document enable reproducible preparation of these hybrid molecules, while the analytical characterization methods ensure rigorous structural validation.

The most significant advantage of these hybrids lies in their ability to maintain efficacy against cancers that have developed resistance to conventional therapies, particularly trastuzumab-resistant gastric cancers. The multi-target mechanisms observed, including simultaneous inhibition of ELF3-MED23 PPI, PI3K/Akt, and Raf-1/ERK1/2 signaling pathways, represent a sophisticated approach to overcoming the redundancy and adaptability of cancer signaling networks.

Future research directions should focus on expanding the structure-activity relationship understanding through systematic variation of substituents on both the chalcone and pyrazole components, further exploration of in vivo efficacy and toxicity profiles, and investigation of combination therapies with existing clinical agents. The computational predictions of favorable drug-like properties and ADMET characteristics provide a strong foundation for advancing the most promising candidates through preclinical development pipelines.

References

Application Notes and Protocols: Methyl Dehydroabietate as a PPARα/γ Agonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Methyl Dehydroabietate is a natural diterpenoid that has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Gamma (PPARγ), nuclear receptors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and insulin sensitivity [1]. This compound represents a promising scaffold for the development of therapeutics targeting metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) [2] [3].

PPAR agonists are classified based on their receptor subtype specificity: PPARα agonists (fibrates) primarily lower triglycerides, PPARγ agonists (thiazolidinediones) improve insulin sensitivity, and dual/pan agonists target multiple subtypes for enhanced efficacy [4]. This compound's natural origin and multimodal activity profile offer potential advantages over synthetic agonists, which have been limited by side effects including weight gain, fluid retention, and cardiovascular risks [3] [5].

Mechanism of Action and Signaling Pathways

As a PPARα/γ dual agonist, this compound activates both receptor subtypes, leading to heterodimerization with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in target genes [6] [7]. The contrasting roles of these receptors synergize to improve metabolic parameters:

  • PPARγ activation promotes adipocyte differentiation, lipid storage, and enhances insulin sensitivity through increased glucose uptake and adiponectin secretion [6] [3].
  • PPARα activation stimulates fatty acid oxidation in liver and other tissues, reducing circulating triglycerides and free fatty acids [6].

The diagram below illustrates the core signaling pathway and transcriptional outcomes activated by this compound:

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Metabolic Outcomes MDA This compound PPAR PPARα/γ MDA->PPAR Binds Dim PPAR-RXR Heterodimer PPAR->Dim RXR RXR RXR->Dim PPRE PPRE Binding (DNA) Dim->PPRE CoA Co-activator Recruitment PPRE->CoA Trans Gene Transcription CoA->Trans Outcomes1 ↑ Glucose Uptake ↑ Insulin Sensitivity Trans->Outcomes1 Outcomes2 ↑ Fatty Acid Oxidation ↓ Triglycerides Trans->Outcomes2 Outcomes3 ↑ Adiponectin Anti-inflammatory Effects Trans->Outcomes3

Experimental Protocols and Methodologies

In Vitro PPAR Agonist Screening Assays

3.1.1 PPARγ Competitive Binding Assay (TR-FRET)

This assay measures the direct binding of this compound to the PPARγ ligand-binding domain (LBD) [5].

  • Reagents: PPARγ-LBD protein, Tb-anti-GST antibody, Fluorescent PPAR ligand (such as Fluormone), assay buffer, this compound, Rosiglitazone (positive control), DMSO (vehicle control) [5].
  • Procedure:
    • Prepare serial dilutions of this compound in DMSO (recommended concentration range: 0.1-100 µM).
    • In a 384-well plate, mix PPARγ-LBD, Tb-anti-GST antibody, and Fluorescent PPAR ligand in assay buffer.
    • Add test compounds to the mixture (final DMSO concentration ≤1%).
    • Incubate for 2-4 hours at room temperature protected from light.
    • Measure TR-FRET signal using a plate reader (excitation: 340 nm; emission: 495 nm/520 nm).
    • Calculate IC50 values using nonlinear regression analysis.
  • Key Parameters: Z'-factor >0.5, signal-to-background ratio >5 [5].

3.1.2 PPAR Transactivation Reporter Assay

This cell-based assay measures the functional activation of PPAR receptors by this compound [8].

  • Cell Culture: HeLa or HEK293 cells maintained in DMEM with 10% FBS.
  • Transfection:
    • Seed cells in 96-well plates at 20,000 cells/well.
    • Co-transfect with expression vectors for PPARα or PPARγ, PPRE-driven luciferase reporter plasmid, and Renilla luciferase control vector using appropriate transfection reagent.
    • 24 hours post-transfection, treat cells with this compound (0.1-50 µM), reference agonists (WY14,643 for PPARα, BRL49653 for PPARγ), or vehicle [9].
    • Incubate for 20-24 hours.
    • Measure firefly and Renilla luciferase activities using dual-luciferase assay system.
    • Normalize PPRE-driven firefly luciferase activity to Renilla control.
  • Data Analysis: Calculate fold activation relative to vehicle control and EC50 values [8].
In Vivo Efficacy Studies

3.2.1 Animal Model of Metabolic Syndrome

This protocol evaluates the effects of this compound on obesity-induced glucose and insulin tolerance as referenced in the product description [1].

  • Animals: ob/ob mice or high-fat diet-induced obese C57BL/6J mice (8-10 weeks old).
  • Dosing Protocol:
    • Acclimate mice for 1 week with standard chow diet.
    • Randomize into treatment groups (n=8-10):
      • Vehicle control (e.g., 0.5% methylcellulose)
      • This compound (10-50 mg/kg/day)
      • Positive control (e.g., Pioglitazone 10-30 mg/kg/day)
    • Administer compounds orally via gavage for 4-8 weeks.
    • Monitor body weight, food intake twice weekly.
  • Metabolic Assessments:
    • Glucose Tolerance Test (GTT): After 4-6 hours fasting, administer glucose (2 g/kg i.p.), measure blood glucose at 0, 15, 30, 60, 90, 120 minutes.
    • Insulin Tolerance Test (ITT): After 2 hours fasting, administer insulin (0.5-1.0 U/kg i.p.), measure blood glucose at 0, 15, 30, 60, 90 minutes.
    • Terminal Analyses: Collect plasma for insulin, lipid profiling; harvest tissues (liver, adipose) for histology and gene expression [1] [6].

The experimental workflow for the comprehensive characterization of this compound is summarized below:

Data Presentation and Analysis

Quantitative Biological Activity Data

Table 1: Experimental Data for this compound from Literature

Assay Type Experimental Model Key Parameters Results Reference
In Vivo Efficacy Obese mice Glucose tolerance, Insulin tolerance Significant improvement [1]
PPAR Activation Mouse model PPARα expression (liver), PPARγ expression (adipose) Induced expression [1]
Additional Activities Various models Antimicrobial, Anti-inflammatory, Antioxidant Confirmed multiple activities [1] [2]
Structural Features Chemical analysis Carboxyl group, Aromatic ring, Alicyclic rings Diterpenoid skeleton [2]
Comparison of PPAR Agonist Classes

Table 2: PPAR Agonist Classes and Clinical Applications

| Agonist Type | Representative Agents | Primary Indications | Key Mechanisms | Limitations | | :--- | :--- | :--- | :--- | :--- | | PPARγ Agonists | Rosiglitazone, Pioglitazone | Type 2 Diabetes | Enhance insulin sensitivity, Promote adipogenesis | Weight gain, Edema, Bone fractures | [4] [3] | | PPARα Agonists | Fenofibrate, Gemfibrozil | Dyslipidemia | Increase fatty acid oxidation, Lower triglycerides | Limited efficacy on glucose | [4] | | PPARδ Agonists | GW501516 | Research use | Promote lipid oxidation, Increase HDL | Limited clinical approval | [10] [4] | | Dual PPARα/γ | this compound | Research use | Combine insulin sensitization & lipid lowering | Under investigation | [1] [6] | | Pan-Agonists | Aleglitazar, Tesaglitazar | Clinical trials | Comprehensive metabolic benefits | Safety concerns in trials | [4] |

Research Applications and Implications

This compound serves as a valuable research tool in multiple domains:

  • Drug Discovery: Serves as a lead compound for developing novel PPAR agonists with improved safety profiles, particularly through partial agonism mechanisms that may avoid full agonist side effects [5] [7].
  • Metabolic Disease Research: Provides insights into the interconnected pathways of glucose and lipid metabolism, especially the contrasting roles of PPARγ (fat storage) and PPARα/δ (fat oxidation) in white adipose tissue [6].
  • NAFLD/NASH Therapeutics: Demonstrates potential for treating non-alcoholic fatty liver disease through simultaneous improvement of insulin resistance and reduction of hepatic steatosis [3].
  • Structural Biology: Serves as a chemical scaffold for understanding PPAR ligand-receptor interactions and designing selective PPAR modulators [7].

References

methyl dehydroabietate antimicrobial testing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Dehydroabietate

This compound (mDA) is a diterpenoid resin acid derivative naturally found in the bark of coniferous trees like Norway spruce (Picea abies). It is a white to off-white solid with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol. It is practically insoluble in water but soluble in organic solvents such as DMSO and ethanol [1].

Research has highlighted its diverse biological activities, most notably its synergistic antimicrobial and antifungal properties when combined with phytosterols like β-sitosterol [2]. This synergy is a novel finding and is of significant interest for developing natural preservatives for food, cosmetics, and potential pharmacological agents [2] [1]. Beyond antimicrobial applications, studies also indicate that mDA has modulatory effects on metabolic syndromes, such as reducing high-fat-diet-induced obesity and improving glucose tolerance [3].

Key Antimicrobial Findings and Quantitative Data

The antimicrobial efficacy of mDA is often enhanced when it is part of a bark extract mixture. The n-hexane pre-extracts from Norway spruce bark, containing both mDA and phytosterols, showed significant inhibitory zones against specific pathogens [2].

Table 1: Antimicrobial Activity of Norway Spruce Bark Extracts Containing mDA

Microorganism Observed Inhibition Zone (cm) Key Finding
Bacterium: Pseudomonas aeruginosa 0.9 - 1.5 Prominent antibacterial activity observed.
Yeast: Alternaria alternata 0.7 - 1.6 Significant antifungal activity demonstrated.

It is crucial to note that the antimicrobial and antioxidant activities of these spruce bark extracts are considered novel in the context of food and cosmetic fortification [2].

Experimental Protocols for Antimicrobial Testing

A standardized broth dilution method is recommended for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of mDA. The following protocol adapts recognized standards from the Clinical and Laboratory Standards Institute (CLSI), such as documents M07-A9 and M26-A [4] [5].

Definition of Key Parameters
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation [4] [5].
  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum after subculture onto antibiotic-free media [4] [5]. An agent is typically considered bactericidal if the MBC is no more than four times the MIC [5].
Detailed Workflow Protocol

The following diagram illustrates the complete experimental workflow from sample preparation to data interpretation:

G Start Start Protocol Prep Prepare mDA Stock Solution (10-50 mM in DMSO) Start->Prep Dilute Perform Serial Two-Fold Dilutions Prep->Dilute Inoculate Inoculate with Standardized Microbial Inoculum (1.5×10⁸ CFU/mL) Dilute->Inoculate Incubate Incubate 18-24 hours at appropriate temperature Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC Subculture Subculture from wells showing no growth to agar plates ReadMIC->Subculture Incubate2 Incubate plates 18-24 hours Subculture->Incubate2 ReadMBC Read MBC: Lowest concentration showing ≥99.9% kill rate Incubate2->ReadMBC Analyze Analyze Data: Calculate MIC/MBC ratio ReadMBC->Analyze

3.2.1. Sample Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Sterilize by filtration through a 0.22 μm membrane [6].
  • Serial Dilution: Perform serial two-fold dilutions of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The final concentration of DMSO in any well should not exceed 1% (v/v) to avoid solvent toxicity [4] [5].
3.2.2. Inoculum Preparation
  • Use fresh cultures (18-24 hours old) of test microorganisms. Recommended strains include the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) as they are common and often resistant targets [5].
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which equates to approximately 1.5 × 10⁸ Colony Forming Units per milliliter (CFU/mL) [4].
  • Further dilute the inoculum in broth and add to each well of the microdilution plate (except the sterility control), resulting in a final inoculum of ~5 × 10⁵ CFU/mL [4].
3.2.3. Incubation and MIC Determination
  • Incubate the inoculated microdilution plate under optimal conditions for the test microorganism (typically 18-24 hours at 37°C) [4].
  • The MIC is the lowest concentration of mDA in the series where no visible turbidity is observed [4] [5].
3.2.4. MBC Determination
  • From each well showing no growth in the MIC test, subculture a small volume (e.g., 10 μL) onto nutrient-rich agar plates that do not contain the antimicrobial agent [4] [5].
  • Incubate these plates for another 18-24 hours [5].
  • Count the colonies on each plate. The MBC is the lowest concentration of mDA that results in a ≥99.9% reduction (a 3-log decrease) of the original inoculum [5].
Quality Control and Data Interpretation
  • Control Strains: Include quality control reference strains (e.g., Staphylococcus aureus ATCC 29213) with known MIC ranges to validate the test procedure [4].
  • Controls: Each test run must include:
    • Growth control: Inoculated broth without antimicrobial agent.
    • Sterility control: Non-inoculated broth.
  • Interpretation: Calculate the MBC/MIC ratio. If the ratio is ≤4, the this compound can be considered bactericidal against the tested strain. A ratio >4 suggests the compound is primarily bacteriostatic [5].

Table 2: Key Parameters for Broth Microdilution Testing

Parameter Specification Purpose & Rationale
mDA Stock Solvent DMSO Ensives complete solubilization of the compound.
Final DMSO Concentration ≤1% (v/v) Prevents solvent toxicity that could interfere with results.
Final Inoculum Density ~5 × 10⁵ CFU/mL Standardized density for reproducible MIC values.
Incubation Period 18-24 hours Allows for sufficient microbial growth in controls.
MBC Kill Threshold ≥99.9% (3-log reduction) Standard criterion for defining bactericidal activity.

Application in Product Formulation and R&D

MIC and MBC evaluations are powerful tools in the research and development phase of products like antiseptics, preservatives, and topical therapeutics [5].

  • Determining Effective Concentration: These tests help formulators determine the minimum effective concentration of mDA required in the final product, which is often hundreds to thousands of times less than the concentration found in the pure stock solution [5].
  • Troubleshooting Formulations: The MBC test is particularly useful for identifying issues where the active ingredient (mDA) may be bound or inactivated by other excipients in a complex formulation, rendering it less available for antimicrobial action [5].

References

Comprehensive Research Protocol: Methyl Dehydroabietate in High-Fat Diet-Induced Obesity Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Methyl dehydroabietate (mDA) is a semisynthetic derivative of dehydroabietic acid, a tricyclic diterpenoid resin acid naturally occurring in coniferous plants, particularly pine species (Pinus). This compound belongs to a class of natural terpenoids that have demonstrated significant potential for therapeutic development. The methyl ester modification enhances the compound's bioavailability while maintaining its biological activity. Recent research has revealed that mDA exerts potent anti-obesity effects through modulation of key metabolic pathways, particularly those involving the peroxisome proliferator-activated receptor (PPAR) family, which plays crucial roles in lipid metabolism, glucose homeostasis, and inflammation. [1] [2]

The therapeutic potential of mDA is particularly relevant in the context of diet-induced metabolic disorders. Obesity induced by high-fat diet (HFD) consumption represents a significant global health challenge, often accompanied by insulin resistance, hepatic steatosis, and chronic inflammation. Animal models of HFD-induced obesity serve as valuable tools for investigating the pathophysiology of metabolic disease and evaluating potential therapeutic interventions. The following protocol provides a comprehensive methodological framework for assessing the efficacy of mDA in countering HFD-induced metabolic disturbances, with detailed procedures for experimental design, implementation, and analysis. [1] [3]

Experimental Design and Study Overview

Study Objectives and Rationale

This application note describes a standardized protocol for evaluating the therapeutic effects of this compound in a well-established mouse model of high-fat diet-induced obesity. The experimental approach is designed to:

  • Quantify the effects of mDA on body weight regulation and adipose tissue accumulation
  • Assess improvements in glucose homeostasis and insulin sensitivity
  • Evaluate reductions in hepatic steatosis and liver lipid accumulation
  • Investigate the molecular mechanisms underlying mDA activity, particularly through PPAR signaling pathways
  • Examine the anti-inflammatory properties of mDA in obese adipose tissue
Experimental Groups and Study Timeline

Table 1: Experimental Group Design

Group Diet Treatment Sample Size Key Parameters
Control Group Normal diet (CE-2/standard chow) Vehicle only n=7-10 Baseline metabolic parameters
HFD Control High-fat diet (53% kcal from fat) Vehicle only n=7-10 Obesity phenotype development
HFD + mDA High-fat diet (53% kcal from fat) mDA (50 mg/kg, p.o.) n=7-10 Therapeutic efficacy assessment

The complete study spans 14 weeks, including acclimatization, intervention, and final analysis phases. The detailed workflow is presented in the following diagram:

G Start Study Initiation A1 Week 1: Acclimatization Standard Chow Diet Start->A1 A2 Week 2-9: Diet Induction Phase HFD vs Normal Diet A1->A2 A3 Weeks 2-9: Treatment Phase mDA (50 mg/kg) or Vehicle A2->A3 A4 Weekly Monitoring: Body Weight, Food Intake A3->A4 A5 Week 8: Metabolic Assessments OGTT, ITT A4->A5 A6 Week 9: Terminal Procedures Tissue Collection, Analysis A5->A6

Materials and Equipment

Animal Models and Housing Conditions
  • Animals: Male C57BL/6J mice (5-6 weeks old at study initiation)
  • Rationale for strain selection: The C57BL/6 strain is widely used in diet-induced obesity studies due to its well-characterized metabolic response to high-fat feeding, including reliable development of obesity, insulin resistance, and hepatic steatosis. Comparative studies have shown that while outbred strains like Kunming and ICR mice may show greater weight gain, C57BL/6 mice provide a more consistent model for investigating metabolic parameters. [4]
  • Housing conditions: Mice should be housed in a specific pathogen-free facility with maintained at 23 ± 2°C and 55 ± 5% relative humidity with a 12-hour light/dark cycle. Animals are typically housed in groups of 3-5 per cage with sawdust bedding, unless individual housing is required for specific metabolic measurements. [4]
  • Acclimatization: All animals should undergo a minimum 7-day acclimatization period with standard chow diet before experimental procedures begin.
Diet Composition and Formulation

Table 2: Diet Composition Specifications

Component Normal Control Diet High-Fat Diet (HFD) Purpose in Model
Fat Content 10-13% kcal from fat 53-60% kcal from fat Induce obesity and metabolic dysfunction
Fat Source Soybean oil Lard + soybean oil (typical ratio: 45:8) Mimic human dietary fat composition
Protein 28-30% kcal 20-22% kcal Maintain adequate protein intake
Carbohydrates 58-62% kcal 25-30% kcal Primarily from sucrose and maltodextrin
Energy Density ~3.6 kcal/g ~4.7-5.2 kcal/g Promote positive energy balance

Diets should be stored at 4°C and protected from light to prevent oxidation of fatty components. Fresh diet should be provided 2-3 times per week, with uneaten portions weighed to calculate accurate food consumption. The high-fat diet formulation follows established protocols that reliably induce obesity, insulin resistance, and hepatic steatosis within 8-10 weeks. [4] [3] [5]

Dosing Protocol and Compound Preparation

This compound Formulation
  • Source: this compound can be synthesized from dehydroabietic acid, which is purified from rosin through disproportionation and recrystallization processes. [2] [6]
  • Formulation: Prepare mDA as an olive oil emulsion containing 10% ethanol. First, dissolve mDA in ethanol, then mix with olive oil to achieve the desired concentration. The final concentration should be calculated to administer 50 mg/kg in a volume of 10 mL/kg body weight. [1]
  • Storage: Store the prepared formulation at 4°C and protect from light. Prepare fresh weekly to ensure stability.
  • Administration: Administer via oral gavage (p.o.) once daily throughout the experimental period (weeks 2-9). Vehicle control groups should receive the olive oil/10% ethanol emulsion without mDA.
Dose Justification

The selected dose of 50 mg/kg has demonstrated efficacy in previous studies, showing significant reductions in body weight, adipose tissue mass, and improvements in insulin sensitivity without reported toxicity. This dose effectively modulates PPAR signaling pathways while maintaining a favorable safety profile. [1]

Experimental Procedures and Methodologies

Weekly Monitoring and Body Composition
  • Body weight: Measure and record individual body weights once weekly at the same time of day, preferably in the morning.
  • Food intake: Measure food consumption 2-3 times weekly by weighing food provided and remaining. Calculate average daily food intake per cage, then divide by the number of animals to estimate individual consumption.
  • Adiposity index: At termination, dissect and weigh epididymal, perirenal, mesenteric, and subcutaneous adipose depots. Calculate adiposity index as: (Sum of fat pad weights / Final body weight) × 100.
Metabolic Assessments
5.2.1 Oral Glucose Tolerance Test (OGTT)
  • Timing: Perform after 6-8 weeks of HFD feeding and treatment
  • Procedure:
    • Fast mice for 6 hours (typically from 8:00 AM to 2:00 PM) with free access to water
    • Measure baseline blood glucose from tail vein using glucose meter (time 0)
    • Administer glucose load (2 g/kg body weight) by oral gavage
    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-administration
  • Analysis: Calculate area under the curve (AUC) for glucose response
5.2.2 Insulin Tolerance Test (ITT)
  • Timing: Perform 3-5 days after OGTT
  • Procedure:
    • Fast mice for 2 hours (8:00 AM to 10:00 AM) with free access to water
    • Measure baseline blood glucose (time 0)
    • Administer human regular insulin (0.5-0.75 U/kg body weight) by intraperitoneal injection
    • Measure blood glucose at 15, 30, 60, and 90 minutes post-injection
  • Analysis: Calculate rate of glucose disappearance (Kitt) and AUC
Tissue Collection and Processing

At study termination (week 9):

  • Euthanize mice by CO₂ asphyxiation or approved anesthetic overdose after a 16-hour fast
  • Collect blood via cardiac puncture into EDTA-coated tubes
  • Centrifuge blood at 4,000 × g for 15 minutes at 4°C to separate plasma
  • Aliquot plasma and store at -80°C for subsequent analysis
  • Rapidly dissect liver, kidney, and epididymal adipose tissues
  • Weigh each tissue and record organ weights
  • Divide tissues for multiple analyses:
    • Fix portions in 10% neutral buffered formalin for histology
    • Snap-freeze portions in liquid nitrogen for molecular analyses
    • Store all samples at -80°C until analysis

Analytical Methods and Molecular Analyses

Plasma Biomarker Analysis

Table 3: Key Plasma Biomarkers and Analytical Methods

Analyte Method Significance Expected Change with mDA
Glucose Glucose oxidase assay Indicator of glycemic status Decreased vs HFD control
Insulin ELISA Insulin resistance marker Decreased vs HFD control
Leptin ELISA Adiposity hormone Decreased vs HFD control
TNF-α, IL-6 ELISA or multiplex assay Inflammation markers Decreased vs HFD control
Adiponectin ELISA Insulin-sensitizing adipokine Increased vs HFD control
Lipid Profile Enzymatic assays Metabolic health indicator Improved vs HFD control
Histological Analyses
  • Liver histology: Process formalin-fixed liver tissues through graded ethanol series, embed in paraffin, section at 5μm thickness, and stain with hematoxylin and eosin (H&E). Evaluate lipid droplet accumulation using standardized scoring systems or digital image analysis.
  • Adipose tissue histology: Similarly process adipose tissues, section, and H&E stain. Measure adipocyte size and distribution using image analysis software (e.g., ImageJ). HFD typically induces adipocyte hypertrophy, which should be reduced with mDA treatment. [1] [4]
Molecular Mechanism Investigations

The molecular pathways targeted by mDA can be visualized as follows:

G cluster_PPAR PPAR Pathway Activation cluster_AntiInflam Anti-inflammatory Mechanisms mDA This compound (mDA) PPARg PPARγ in Adipose Tissue mDA->PPARg PPARa PPARα in Liver mDA->PPARa Src Src Kinase Inhibition mDA->Src Syk Syk Kinase Inhibition mDA->Syk TAK1 TAK1 Inhibition mDA->TAK1 A1 Enhanced Adipocyte Differentiation PPARg->A1 A2 Improved Lipid Metabolism PPARg->A2 A3 Reduced Adipocyte Hypertrophy PPARg->A3 A4 Increased Fatty Acid Oxidation PPARa->A4 A5 Reduced Hepatic Steatosis PPARa->A5 Metabolic Improved Metabolic Parameters • Reduced body weight • Improved insulin sensitivity • Enhanced glucose tolerance A3->Metabolic A5->Metabolic B1 Suppressed NF-κB Signaling Src->B1 Syk->B1 B2 Reduced AP-1 Activation TAK1->B2 B3 Decreased Pro-inflammatory Cytokines B1->B3 B2->B3 B4 Lower Inflammatory Gene Expression B3->B4 B3->Metabolic

6.3.1 PPAR Expression Analysis
  • Protein expression: Assess PPARα (liver) and PPARγ (adipose tissue) protein levels by Western blotting.
  • Procedure:
    • Homogenize tissues in RIPA buffer with protease inhibitors
    • Separate proteins by SDS-PAGE (30-50μg per lane)
    • Transfer to PVDF membranes
    • Block with 5% non-fat milk
    • Incubate with primary antibodies against PPARα, PPARγ, and loading control (β-actin/GAPDH)
    • Incubate with HRP-conjugated secondary antibodies
    • Detect using enhanced chemiluminescence
  • Expected outcome: mDA treatment should increase expression of both PPAR isoforms compared to HFD controls
6.3.2 Inflammation Pathway Analysis

Investigate the anti-inflammatory mechanisms of mDA through analysis of key signaling pathways:

  • Phosphoprotein analysis: Assess phosphorylation status of Src, Syk, and TAK1 kinases in LPS-stimulated macrophages or adipose tissue lysates by Western blotting
  • Gene expression: Analyze mRNA levels of inflammatory markers (TNF-α, IL-6, iNOS, COX-2) in adipose tissue by RT-PCR or qPCR
  • NF-κB/AP-1 activation: Evaluate transcriptional activity using luciferase reporter assays in macrophage cell lines

Dehydroabietic acid (the parent compound of mDA) has been shown to suppress inflammatory responses via inhibition of Src, Syk, and TAK1 kinases, resulting in reduced NF-κB and AP-1 activation and subsequent decreases in pro-inflammatory cytokine production. [7]

Data Interpretation and Expected Outcomes

Primary Efficacy Endpoints

Successful mDA intervention should demonstrate:

  • Significant reduction in body weight gain compared to HFD controls (approximately 10-15% difference)
  • Decreased adipose tissue mass and adipocyte size, particularly in visceral depots
  • Improved glucose tolerance and insulin sensitivity as evidenced by reduced AUC in OGTT and ITT
  • Reduced hepatic steatosis with decreased lipid droplet accumulation in liver sections
  • Favorable plasma biomarker profile including reduced insulin, leptin, and inflammatory cytokines
Mechanism Confirmation
  • Upregulation of PPARα and PPARγ in respective tissues
  • Suppression of inflammatory signaling pathways in adipose tissue and liver
  • Reduced expression of inflammatory mediators compared to HFD controls

Troubleshooting and Technical Considerations

  • Variable weight gain: If HFD mice show inconsistent obesity development, verify diet storage conditions, ensure fresh diet provision, and consider using slightly older animals (7-8 weeks at start)
  • Handling effects: Minimize stress during gavage by proper technique and habituation. Monitor for any signs of distress or aspiration
  • Plasma collection: Ensure proper fasting before terminal blood collection to avoid postprandial effects on metabolic parameters
  • Tissue preservation: Process tissues for histology promptly after collection to prevent degradation

Conclusion and Applications

This detailed protocol provides a standardized methodology for evaluating the efficacy of this compound in a well-characterized model of diet-induced obesity. The comprehensive approach allows for assessment of both physiological outcomes and molecular mechanisms, particularly focusing on PPAR-mediated pathways and anti-inflammatory effects.

The robust experimental design enables researchers to reliably investigate the therapeutic potential of mDA and related compounds for metabolic disorders. The findings derived from this protocol can contribute to the development of novel interventions for obesity and its associated complications, with potential applications in pharmaceutical development and natural product research.

References

Comprehensive Application Notes and Protocols: Extraction of Methyl Dehydroabietate from Norway Spruce (Picea abies) Bark

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methyl dehydroabietate is a tricyclic diterpenoid methyl ester derivative of dehydroabietic acid, a naturally occurring resin acid with demonstrated biological activities including antimicrobial, antioxidant, and potential pharmaceutical applications. Norway spruce (Picea abies) bark represents a promising source of this compound, being an abundant forestry byproduct with significant valorization potential. These application notes provide detailed protocols for the efficient extraction, isolation, and characterization of this compound from Norway spruce bark, specifically designed for researchers and drug development professionals seeking to utilize this natural product as a precursor for therapeutic agent development.

The extraction process from spruce bark presents unique challenges due to the complex matrix of compounds present in bark tissue and the susceptibility of extractives to degradation during storage and processing. Understanding these factors is crucial for developing efficient and reproducible isolation methods suitable for both research-scale and potential industrial applications.

Chemical Profile and Biological Significance

This compound Properties

This compound (C₂₁H₃₀O₂, molecular weight 314.46 g/mol) is a tricyclic diterpenoid characterized by a phenanthrene backbone with an aromatic ring and two alicyclic rings. The compound typically presents as a white to off-white solid with a density of 1.017 g/cm³, boiling point of 390.2°C at 760 mmHg, and flash point of 184.3°C. It is practically insoluble in water but demonstrates good solubility in organic solvents such as ethanol, DMSO, and n-hexane [1].

Biological Activities

This compound exhibits several biologically relevant properties that make it attractive for pharmaceutical development:

  • Antibacterial properties: Demonstrates activity against certain bacterial strains, suggesting potential as an antimicrobial agent [1]
  • Antioxidant activity: Some studies indicate potential antioxidant properties, though further research is needed for confirmation [1]
  • Structural backbone: Serves as a versatile precursor for the synthesis of derivatives with enhanced bioactivities through structural modification [2]

The compound's favorable stability (attributed to its aromatic ring) and diverse biological activities make it a promising candidate for development in both pharmaceutical and agricultural applications [2].

Extraction Methodologies

Raw Material Preparation and Storage

Proper handling of Norway spruce bark prior to extraction is critical for maximizing this compound recovery:

  • Bark Collection: Obtain bark from Norway spruce (Picea abies) processing facilities, ensuring documentation of harvest location and time
  • Communication: Reduce bark particle size to 2-4 mm using milling equipment to increase surface area for extraction [3]
  • Drying Conditions: Dry bark at 40°C in a controlled environment to prevent thermal degradation of extractives [3]
  • Storage Optimization: Store bark in intact form rather than pile storage when possible, as studies show pile storage results in significant degradation of extractives [4]

Table 1: Storage Impact on Norway Spruce Bark Extractives

Storage Condition Storage Duration Hydrophilic Extractives Remaining Lipophilic Extractives Remaining Optimal Sampling Location in Pile
Normal pile 4 weeks 31-39% decrease ~15% decrease Middle section
Normal pile 24 weeks 69% decrease 15% decrease Middle section
Snow-covered pile 24 weeks 73% decrease 8% decrease Middle section
Solvent Extraction Protocols
3.2.1 Sequential Solvent Extraction

A sequential extraction approach maximizes recovery of both hydrophilic and lipophilic compounds:

  • Lipophilic Extraction:

    • Solvent Selection: n-hexane for non-polar compounds [4]
    • Temperature: 120°C [4]
    • Equipment: Soxhlet apparatus or pressurized extraction vessel
    • Duration: 4-6 hours or until extraction solution appears clear
    • Concentration: Rotary evaporator at reduced pressure (40-50°C)
  • Hydrophilic Extraction:

    • Solvent Selection: Hot water for polar compounds [4]
    • Temperature: 120°C [4]
    • Equipment: Pressurized extraction vessel
    • Duration: 2-4 hours
    • Lyophilization: Freeze-dry aqueous extract to obtain solid powder
3.2.2 Alternative Extraction Techniques
  • Ultrasound-Assisted Extraction: Employ ultrasound probes (20-40 kHz) to disrupt cell walls and enhance solvent penetration [5]
  • Solvent Optimization: Test binary solvent systems (e.g., hexane:acetone mixtures) for improved selectivity toward diterpenoid compounds
Extraction Parameter Optimization

Table 2: Key Extraction Parameters and Optimal Ranges

Parameter Optimal Range Impact on Yield Methodological Considerations
Particle Size 2-4 mm Smaller particles increase surface area and yield Avoid excessive dust formation
Solvent-to-Bark Ratio 10:1 to 20:1 (v/w) Higher ratios improve mass transfer Balance between yield and processing costs
Temperature 100-120°C Higher temperatures improve solubility and kinetics Monitor for thermal degradation
Extraction Time 4-6 hours Longer times improve extraction completeness Diminishing returns after 6 hours
Solvent Polarity Non-polar (hexane) to medium polarity (ethyl acetate) Dictates compound selectivity Sequential extraction recommended

Impact of Storage on Extractives

The storage conditions of Norway spruce bark significantly impact the preservation of this compound and other valuable extractives. Understanding degradation kinetics is essential for maintaining raw material quality.

Degradation Factors

Multiple factors contribute to the degradation of extractives during storage:

  • External Factors: Rain, wind, UV radiation, and heat cause evaporation, leaching, and photo-degradation [4]
  • Internal Factors: Bark-colonizing fungi and bacteria with enzymatic activity, plus self-heating from cellular respiration accelerate degradation [4]
  • Chemical Reactions: Polymerization/depolymerization, oxidation, hydrolysis, and phenoxy radical photo-degradation reactions alter extractive composition [4]
Storage Optimization Strategies
  • Minimize Storage Duration: Process bark within 4 weeks of collection, as studies show the most intensive degradation occurs during the first 4 weeks of storage [4]
  • Pile Management: When pile storage is unavoidable, sample from the middle of piles where bark retains the highest amount of extractives (47-51% decrease after 24 weeks vs. 73% decrease at top) [4]
  • Temperature Control: Implement temperature monitoring to prevent excessive self-heating that accelerates degradation
  • Whole Log Storage: When feasible, store bark intact on saw logs rather than in piles to better preserve extractives [4]

The following workflow summarizes the optimized extraction process:

G Start Start: Norway Spruce Bark Storage Storage Optimization (Whole logs preferred Limit pile storage to <4 weeks) Start->Storage Preparation Raw Material Preparation (Dry at 40°C Mill to 2-4 mm) Storage->Preparation Extraction Sequential Solvent Extraction (1. n-Hexane at 120°C 2. Hot Water at 120°C) Preparation->Extraction Concentration Concentration (Rotary Evaporation 40-50°C) Extraction->Concentration Analysis Analysis & Characterization (GC-MS, HPLC, NMR) Concentration->Analysis End Pure this compound Analysis->End

Analysis and Characterization Protocols

Chromatographic Analysis
5.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column Selection: DB-5MS or equivalent non-polar column (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Temperature Program: 50°C (hold 2 min) to 300°C at 10°C/min (hold 10 min)
  • Injection Mode: Splitless (1 μL injection volume)
  • Interface Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Detection: Electron impact ionization (70 eV), full scan mode (m/z 50-500)
  • Identification: Compare retention index and mass spectrum with authentic standards [4]
5.1.2 High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient from water to acetonitrile (both with 0.1% formic acid)
  • Flow Rate: 1.0 mL/min
  • Detection: Diode array detector (210-280 nm)
  • Injection Volume: 10-20 μL [4]
Structural Characterization
5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: 400-600 MHz in CDCl₃, reference TMS (0 ppm)
  • ¹³C NMR: 100-150 MHz in CDCl₃, reference CDCl₃ (77.16 ppm)
  • Key this compound Signals:
    • Aromatic protons: δ 6.5-7.5 ppm (multiplets)
    • Methoxy group: δ 3.6-3.8 ppm (singlet)
    • Aliphatic methyl groups: δ 0.8-1.4 ppm (multiple singlets and doublets) [1]
5.2.2 Additional Analytical Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): Characterize carbonyl stretch (~1720 cm⁻¹, ester C=O) and aromatic carbon-carbon stretch (~1600 cm⁻¹)
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (expected [M]⁺ at m/z 314.2246 for C₂₁H₃₀O₂)

Conclusion and Recommendations

The successful extraction of this compound from Norway spruce bark requires careful attention to raw material preservation, extraction parameters, and analytical verification. Based on current research, the following recommendations are provided:

  • Prioritize Fresh Bark: Process bark within 4 weeks of collection, with minimal pile storage time to prevent extensive degradation of extractives

  • Implement Sequential Extraction: Begin with n-hexane at elevated temperatures (120°C) to target lipophilic compounds including this compound, followed by polar solvents for hydrophilic compounds

  • Optimize Particle Size: Reduce bark to 2-4 mm particles to maximize surface area while minimizing excessive dust formation

  • Validate Extraction Efficiency: Employ GC-MS and HPLC analysis to monitor this compound content throughout the optimization process

  • Consider Industrial Context: Balance extraction efficiency with practical considerations for potential scale-up, including solvent recovery and energy consumption

Norway spruce bark represents a valuable biorefinery feedstock for the production of this compound and other bioactive compounds. The protocols outlined in these application notes provide researchers with a foundation for developing efficient, reproducible extraction methods suitable for both laboratory-scale research and potential industrial application development.

References

Methyl Dehydroabietate: Solubility and Formulation Guide for In Vivo Studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Physicochemical and Solubility Data

The table below summarizes essential data for planning your experiments.

Property Value / Description Reference / Source
Molecular Formula C₂₁H₃₀O₂ [1] [2] [3]
Molecular Weight 314.46 g/mol [1] [2] [3]
Appearance White to off-white solid [1] [2]
Solubility in DMSO 40 - 50 mg/mL (127.20 - 159.00 mM) [2] [4]
Solubility in Water Practically insoluble [1]
Stock Solution Stability -80°C for 6 months; -20°C for 1 month [2]

Recommended Experimental Protocols

Preparation of Stock Solutions

A. Standard Stock Solution in DMSO

  • Procedure: Weigh the desired amount of Methyl Dehydroabietate. Add pure, anhydrous DMSO to achieve a final concentration of 40-50 mg/mL. This solution can be used for subsequent dilution in aqueous buffers or formulating for in vivo administration.
  • Important Note: Sonication is recommended to aid dissolution [4]. As DMSO is hygroscopic, using a newly opened container is advised to prevent water absorption that could precipitate the compound [2].

B. 10 mM Solution for In Vitro Studies

  • Procedure: To prepare 1 mL of a 10 mM solution, dissolve 3.14 mg of this compound in 1 mL of DMSO [2].
In Vivo Formulation Protocol

This detailed method is adapted from supplier recommendations to create a stable suspension suitable for administration to rodents [2] [4].

  • Step 1: Prepare DMSO Mother Solution Dissolve this compound in DMSO to create a high-concentration mother solution (e.g., 40 mg/mL).

  • Step 2: Dilute with PEG 300 Take a small volume of the DMSO mother solution and add it to 300 μL of PEG 300 per 50 μL of DMSO stock. Vortex the mixture until it appears clear.

  • Step 3: Add Surfactant Add 50 μL of Tween 80 per 50 μL of DMSO stock to the PEG 300 mixture. Vortex again until the solution is clear.

  • Step 4: Make Up to Final Volume Add 600 μL of saline (PBS or ddH₂O) per 50 μL of DMSO stock to the mixture. Vortex thoroughly to achieve a clear final solution.

  • Final Formula: The resulting formulation will have the composition: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline [4].

  • Dosage Calculation Example: To dose a 20 g mouse at 10 mg/kg with a final administration volume of 100 μL, the required working solution concentration is 2 mg/mL [4].

Biological Context and Workflow

To effectively utilize this compound in your research, it's helpful to understand its known biological targets and a typical experimental workflow.

G MDA This compound (MDA) PPARa PPARα Expression ↑ MDA->PPARa Induces PPARg PPARγ Expression ↑ MDA->PPARg Induces Liver Liver Tissue PPARa->Liver In Adipose Adipose Tissue PPARg->Adipose In Metabolic Improved Metabolic Parameters Liver->Metabolic Leads to Adipose->Metabolic Outcomes Reduced obesity-induced: • Glucose intolerance • Insulin tolerance Metabolic->Outcomes

Diagram 1: Proposed mechanism of action for this compound in metabolic studies.

G Start Weigh this compound Prep Prepare Stock Solution (40-50 mg/mL in DMSO) Start->Prep Sonicate Sonicate if needed Prep->Sonicate Formulate Formulate for In Vivo (Dilute with PEG300, Tween 80, Saline) Sonicate->Formulate Administer Administer to Animal Model Formulate->Administer Analyze Analyze Biological Effects Administer->Analyze

Diagram 2: Experimental workflow for in vivo administration.

Critical Safety and Handling Notes

  • Classification: this compound is classified as a Dangerous Good for transport, which may incur additional shipping charges and require specific handling procedures [3].
  • Hazards: Although not extensively studied, available safety data suggests it may cause skin irritation, eye irritation, and respiratory irritation [1].
  • Handling: Always wear appropriate personal protective equipment (PPE) including gloves and safety glasses. Handle the compound in a well-ventilated area, preferably inside a fume hood [1].
  • Storage: Store the solid powder at -20°C for short-term storage (2-3 years). For long-term storage of stock solutions, keep them at -80°C [2] [4].

Key Conclusions and Recommendations

  • Primary Solvent: DMSO is the optimal solvent for preparing concentrated stock solutions of this compound.
  • In Vivo Formulation: The 5% DMSO/30% PEG300/5% Tween 80/60% Saline formulation provides a viable method for in vivo administration.
  • Stability: Stock solutions are stable for at least 6 months when stored at -80°C, allowing for batch preparation.
  • Biological Relevance: The documented bioactivity against targets like PPARα/γ provides a strong rationale for its use in metabolic disease research [4].

References

methyl dehydroabietate handling storage guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Identification and Physical Properties

  • Chemical Name: Methyl Dehydroabietate [1]
  • CAS Number: 1235-74-1 [1]
  • Molecular Formula: C₂₁H₃₀O₂ [1]
  • Molecular Weight: 314.46 g/mol [1]
  • Relevant Identified Uses: For research and development use only. It is not intended for medicinal, household, or other uses [1].

The table below summarizes key physical and chemical properties [1]:

Property Value / Description
Physical State No data available
Boiling Point 390.2 °C at 760 mmHg
Flash Point 184.3 °C
Density 1.017 g/cm³
Vapour Pressure 2.7E-06 mmHg at 25°C

Handling, Storage, and Safety Protocols

Personal Precautions and Protective Equipment

When handling this compound, the following personal protective equipment (PPE) is recommended to minimize exposure [1]:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
  • Skin Protection: Wear fire/flame-resistant and impervious clothing. Handle with chemical-impermeable gloves. Gloves should be inspected prior to use. Wash and dry hands thoroughly after handling.
  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.
  • General Precautions: Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use non-sparking tools and ensure adequate ventilation to prevent fire caused by electrostatic discharge.
Safe Storage Conditions

To maintain the chemical's integrity and ensure safety, adhere to the following storage conditions [1]:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.
  • Store apart from foodstuff containers or other incompatible materials.

Hazard Identification and First Aid

The SDS indicates that classification and specific hazard data are not fully available. Therefore, a precautionary approach is essential [1].

First Aid Measures [1]:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with soap and plenty of water. Consult a doctor.
  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Consult a doctor.
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Research Context and Applications

This compound is the methyl ester of Dehydroabietic Acid, a tricyclic diterpenoid found in rosin [2] [3]. It is used in research settings and has been identified in various analytical studies.

  • Analytical Identification: It has been identified in complex mixtures, such as soil samples and food contact materials, using advanced techniques like Gas Chromatography coupled with High-Resolution Accurate Mass–Mass Spectrometry (GC-HRMS). In these analyses, its identity was confirmed through exact mass determination and interpretation of its fragmentation pattern [4].
  • Biological Precursor Activity: Research highlights that Dehydroabietic acid and its derivatives exhibit a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and insecticidal properties [2] [3]. This makes this compound and its parent compound subjects of interest in drug and pesticide development.

Important Disclaimer for Researchers

This information is summarized from a commercial Safety Data Sheet dated 2023 and is intended for research purposes only [1]. It is critical that you obtain and consult the most current, official SDS from your chemical supplier before working with this compound. The provided data is not exhaustive, and safe handling practices must be determined by qualified professionals based on the specific context of your laboratory work.

Experimental Workflow for Safe Handling

The diagram below outlines a general workflow for the safe handling and analysis of this compound in a laboratory setting, incorporating safety and analytical steps.

Start Start: Prepare this compound PPE Don Appropriate PPE: - Safety goggles - Impervious gloves - Lab coat Start->PPE Ventilation Work in Well-Ventilated Area or Fume Hood PPE->Ventilation Handling Perform Weighing and Solution Preparation Ventilation->Handling Analysis Analytical Procedure (e.g., GC-HRMS, GC-MS) Handling->Analysis Storage Return to Storage: Tightly closed in cool, dry place Analysis->Storage Unused Material Waste Proper Waste Disposal Analysis->Waste Used Material/Waste

References

methyl dehydroabietate solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information & Solubility Data

The table below summarizes the key physicochemical and solubility data for methyl dehydroabietate.

Property Value / Description Source
Molecular Formula C₂₁H₃₀O₂ [1]
Molecular Weight 314.46 g/mol [1]
Physical Form White to off-white solid [1]
DMSO Solubility 50 mg/mL (159.00 mM) [2]
Aqueous Solubility Practically insoluble in water [1]

Recommended Protocol: Preparing a DMSO Stock Solution

For a standard 10 mM stock solution, follow this protocol derived from supplier data [2]:

  • Weighing: Accurately weigh 3.14 mg of this compound.
  • Dissolution: Transfer the compound into a clean vial and add 1 mL of pure, anhydrous DMSO.
  • Aid Dissolution: If the solid does not dissolve immediately, sonicate the solution for a few minutes. The solubility is high, so this should typically yield a clear solution.
  • Storage: Aliquot and store the stock solution. For long-term storage, it is recommended to keep it at -20°C, where it remains stable for approximately one month [2].

FAQs and Troubleshooting

What if my compound precipitates when I add it to an aqueous buffer?

This is a common issue. This compound is soluble in DMSO but practically insoluble in water [1]. Precipitation occurs when the compound's concentration exceeds its very low solubility in the aqueous medium.

  • Solution:
    • Ensure Dilution from DMSO Stock: Always prepare a concentrated DMSO stock first.
    • Gradual Dilution: When adding to your aqueous buffer (e.g., PBS or cell culture medium), add the DMSO stock gradually and with vigorous vortexing or stirring to ensure maximal mixing.
    • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible. For cell-based assays, it is generally advised to keep DMSO below 0.5%, and for primary cells, below 0.1%, to minimize cytotoxicity [3].
    • Visual Inspection: After dilution, check for cloudiness or precipitate. If precipitation occurs, you may need to reduce the final concentration of the compound or explore formulation strategies.
Are there other formulation strategies for in vivo studies?

For in vivo administration where DMSO is not suitable, you can use a co-solvent system.

  • Protocol Example: A mixture of 10% DMSO and 90% Corn Oil can be used to prepare a clear solution of at least 2.5 mg/mL [2]. To prepare 1 mL of this working solution, add 100 μL of a 25 mg/mL DMSO stock solution to 900 μL of Corn oil and mix evenly.

Workflow and Strategy Diagram

The diagram below outlines the decision-making process for resolving solubility issues based on your experimental goals.

G Start Start: this compound Solubility Issue A1 Prepare DMSO stock solution (50 mg/mL) Start->A1 B1 Use co-solvent system (e.g., 10% DMSO + 90% Corn Oil) Start->B1 For in vivo study A2 Dilute into aqueous buffer for in vitro assay A1->A2 A3 Observe precipitation? A2->A3 A4 ✓ Problem solved for in vitro use A3->A4 No A5 Reduce final compound concentration or optimize dilution protocol A3->A5 Yes A5->A2 Re-attempt B2 ✓ Problem solved for in vivo use B1->B2

Advanced Solubility-Enhancing Strategies

If your application requires even higher apparent solubility in aqueous environments, consider these formulation technologies:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the pre-dissolved compound to gastrointestinal fluids, enhancing absorption [4].
  • Nanosuspensions: Creating nanometer-sized particle suspensions increases the surface area, which can significantly enhance the dissolution rate of poorly soluble compounds [4] [5].
  • Cyclodextrin Complexation: Forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can shield the lipophilic drug from the aqueous medium, improving its apparent solubility [4].

References

methyl dehydroabietate stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Conditions

To ensure the stability of Methyl Dehydroabietate (CAS 1235-74-1) in a laboratory setting, please adhere to the following guidelines consolidated from supplier and chemical data sources [1] [2] [3]:

Aspect Specification
Physical Form White to off-white solid [1] [3]
Recommended Storage Sealed in a dry container at room temperature [2] [4] or under refrigerated conditions [1]
Specific Storage Temp. Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month) [1]
Moisture Sensitivity Hygroscopic; use newly opened, dry DMSO for solubility [1]
Solubility Soluble in organic solvents like DMSO, chloroform, dichloromethane; practically insoluble in water [1] [2] [3]

Handling Precautions: The compound has GHS warning signs and can cause skin, eye, and respiratory irritation [3] [4]. Always use appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a dust mask, especially when handling large quantities [3] [5]. Work should be conducted in a well-ventilated area, and formation of dust and aerosols should be avoided [5].

Experimental Protocol: Reconstitution and Preparation

For research use, this compound is often supplied and used in solution. Here is a standard protocol for preparing a stock solution based on supplier information [1]:

G Start Start Reconstitution Step1 Weigh solid this compound Start->Step1 Step2 Add dry DMSO solvent Step1->Step2 Step3 Ultrasonic treatment (to aid dissolution) Step2->Step3 Step4 Prepare aliquots Step3->Step4 Step5 Storage: -80°C (6 months) or -20°C (1 month) Step4->Step5 End Stock Solution Ready Step5->End

Frequently Asked Questions

Q1: What should I do if my this compound solution precipitates or appears cloudy? This is likely due to the compound crashing out of solution. Gently warm the vial and sonicate to re-dissolve the material. Ensure you are using the recommended solvent (e.g., DMSO) and that it is water-free, as moisture can affect solubility [1].

Q2: How should I dispose of this compound waste? Product and contaminated packaging should be disposed of at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water sources or sewer systems [5].

Q3: Can I use water or aqueous buffers with this compound? Direct use in water is not recommended as the compound is practically insoluble in water [3]. For cell-based assays, a stock solution in DMSO is first prepared, which is then diluted into the aqueous culture medium. The final DMSO concentration should be kept low (typically below 0.1-1%) to avoid cytotoxicity.

References

optimizing methyl dehydroabietate extraction yield spruce bark

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Optimization Parameters

The table below summarizes key parameters and their impact on extraction yield, primarily for related spruce bark extractives. Direct quantitative data specifically for methyl dehydroabietate is limited, but it is a component of the resin acid fraction, which is a major lipophilic extractive in spruce bark [1].

Factor Key Finding / Optimal Condition Experimental Context
Extraction Method Supercritical CO₂ (with ethanol co-solvent) and Soxhlet extraction are effective for lipophilic compounds like resin acids and sterols [2] [3]. Comparison of techniques for obtaining resin acids, terpenes, and sterols [2].
Solvent Choice Ethanol is highly effective for antioxidant resin acids and stilbenes [4]. n-Hexane is used for pre-extraction and yields less active lipophilic fractions [4] [3]. Soxhlet extraction; ethanol extracts showed higher antioxidant activity, linked to resin acids (35%) and stilbenes (12%) [4].
Temperature Higher temperatures (e.g., 100°C) improve yield in methods like Microwave-Assisted Extraction (MAE) [5]. MAE optimization; yield increased with temperature (60°C to 100°C) [5].
Time 13.4 minutes was optimal for MAE [5]. Conventional Soxhlet extraction requires several hours (e.g., 8 hours) [4]. Statistical optimization for MAE [5].
Solid-to-Liquid Ratio A higher ratio of 12 mL solvent per gram of dry bark was optimal in MAE [5]. MAE optimization [5].
Bark Storage Prolonged pile storage drastically reduces extractive content. Up to 73% of total extractives can be lost in 24 weeks, with the top of the pile most affected [6]. Study on bark pile storage for 24 weeks [6].

Detailed Experimental Protocols

Here are detailed methodologies for two effective extraction techniques based on the search results.

Protocol 1: Soxhlet Extraction

This is a conventional and reliable method referenced in multiple studies [4] [3].

  • Sample Preparation: Air-dry spruce bark, then grind and sieve it to a particle size of 1.0 mm [4] [5].
  • Extraction: Place 50 g of milled bark into a Soxhlet apparatus. Use 500 mL of absolute ethanol as the solvent [4]. Conduct the extraction for 8 hours [4].
  • Solvent Removal: After extraction, evaporate the solvent using a rotary evaporator to obtain the crude extract [4].
  • Optional Fractionation (Pre-extraction): To further isolate lipophilic components, take 5 g of the crude ethanol extract and shake it with 60 mL of an n-hexane/ethanol mixture (5:1 ratio). Separate the n-hexane phase, which will contain a higher concentration of lipophilic compounds like resin acids and sterols [4] [3].
Protocol 2: Microwave-Assisted Extraction (MAE)

This method offers significantly reduced extraction times [5].

  • Sample Preparation: Use ground spruce bark with a 1.0 mm particle size [5].
  • Extraction Setup: Use a closed-vessel microwave system. For optimal yield, use a liquid-to-solid ratio of 12 mL/g. This means for 1 g of dry bark, use 12 mL of 96.6% ethanol as the solvent [5].
  • Extraction Parameters: Set the extraction temperature to 100°C and the extraction time to 13.4 minutes [5].
  • Post-Extraction: After the microwave cycle, allow the vessel to cool. Filter the mixture to separate the bark residue from the liquid extract. Evaporate the ethanol to concentrate the extract [5].

Troubleshooting Guide & FAQs

Low Extraction Yield
  • Problem: The final yield of the extract is lower than expected.
    • Check Bark Particle Size: Ensure the bark is ground sufficiently. A particle size of 1.0 mm is often used. Finer particles can increase surface area and improve yield [5].
    • Verify Solvent Purity and Freshness: Always use high-purity, fresh solvents. Degraded or wet solvents can reduce efficiency.
    • Confirm Raw Material Quality: The storage history of your spruce bark is critical. If the bark has been stored in a large pile for months, its extractive content may have degraded significantly. Use fresh bark or bark from the middle of a storage pile, which degrades slower [6].
Inconsistent Results Between Batches
  • Problem: Repeating the same protocol leads to variable yields or extract composition.
    • Control Bark Source and Storage: Inconsistent results are often a raw material issue. The chemical composition of bark can vary by species, harvest time, and geography. Standardize your bark source as much as possible and document its storage conditions [6].
    • Standardize Grinding Procedure: Use a standardized method (e.g., same mill, same grinding time) to ensure consistent particle size distribution across batches.
Loss of Bioactivity
  • Problem: The extract shows poor antimicrobial or antioxidant activity.
    • Avoid High-Temperature Degradation: While high temperatures can improve yield, prolonged exposure may degrade thermolabile compounds. For MAE, stick to the optimized time of 13.4 minutes at 100°C [5].
    • Store Extracts Properly: Once extracted, store the dried extracts in airtight containers at low temperatures (e.g., -20°C) away from light to prevent oxidation and decomposition.
Frequently Asked Questions (FAQs)
  • Q1: Why is ethanol a better solvent than n-hexane for spruce bark extracts?

    • A: Ethanol is a polar solvent that effectively extracts a wide range of bioactive compounds, including polar antioxidants like stilbenes and moderately non-polar resin acids. n-Hexane, being non-polar, primarily extracts only the lipophilic fraction (waxes, fats), resulting in lower overall bioactivity and yield [4].
  • Q2: What is the role of this compound and related compounds?

    • A: this compound is a derivative of dehydroabietic acid, a major resin acid in spruce bark. These compounds have documented synergistic antimicrobial and antifungal activity with phytosterols like β-sitosterol [3]. They are key components of the bark's defensive system [1].
  • Q3: How does storage truly impact my raw material?

    • A: The impact is profound. One study found that hydrophilic extractives (e.g., tannins, stilbene glycosides) decreased by up to 73% during 24 weeks of pile storage. Lipophilic extractives were more stable but still decreased. For research, using fresh bark or bark from the middle of a storage pile is recommended for the highest extractive content [6].

Experimental Workflow & Optimization

The following diagrams outline the core extraction process and the relationship between key optimization parameters.

Start Start: Spruce Bark P1 Sample Preparation (Grind to 1.0 mm) Start->P1 P2 Select Extraction Method P1->P2 P3 Soxhlet Extraction (Ethanol, 8h) P2->P3 Conventional P4 MAE Extraction (Ethanol, 100°C, 13.4 min) P2->P4 Rapid P5 Solvent Evaporation P3->P5 P4->P5 P6 Crude Extract Obtained P5->P6 P7 Optional Fractionation (n-Hexane/EtOH) P6->P7 P8 Final Extract for Analysis P7->P8

cluster_key_factors Key Optimization Factors Goal Optimized this compound Yield Method Extraction Method Method->Goal Influences Efficiency Solvent Solvent Polarity Solvent->Goal Determines Compound Range TimeTemp Time & Temperature TimeTemp->Goal Affects Yield & Stability RawMaterial Raw Material Quality RawMaterial->Goal Critical for Starting Potency

References

methyl dehydroabietate synthesis low yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Potential Improvements for Synthesis Yield

The table below summarizes a key challenge and a potential improvement strategy identified from recent research.

Challenge/Strategy Key Details Rationale & Outcome
Challenge: Steric Hindrance [1] [2] Bulky C-12/C-18 substituents hinder reagent approach and rotation of the isopropyl group, creating energy barriers to reaction completion [1] [2]. High steric demand leads to incomplete reactions, slow kinetics, and low yields of desired products [2].
Improvement: Alternative Route [2] Use a formate elimination approach (Barrero methodology) starting from methyl dehydroabietate to generate key olefin intermediates [2]. This method is reported as an efficient and high-yielding ("almost quantitative yield") alternative to capricious, low-yielding traditional methods like lead tetraacetate elimination [2].

Detailed Experimental Protocol

Here is a detailed methodology for the improved synthesis of a key intermediate, based on the information available [2].

Objective: To synthesize a mixture of olefin regioisomers (including the crucial 4(18)-ene) from this compound via a formate intermediate.

Required Reagents and Materials:

  • Starting Material: this compound [2]
  • Reagents: Dehydroabietinal, m-CPBA (meta-Chloroperoxybenzoic acid), disodium phosphate (Na₂HPO₄), collidine [2]
  • Solvents: Toluene [2]
  • Equipment: Standard synthetic glassware (round-bottom flasks, condenser), heating mantle, magnetic stirrer, equipment for vacuum distillation and column chromatography.

Step-by-Step Workflow:

The following diagram outlines the key stages of this synthetic pathway.

G Start This compound Step1 Synthesis of Dehydroabietinal (11) Start->Step1 Step2 Oxidation with m-CPBA → Formate 12 Step1->Step2 High yield Step3 Thermal Elimination in Refluxing Collidine Step2->Step3 73% yield End Mixture of Olefin Regioisomers (9) Step3->End 87% yield, 5:1:1 ratio

Key Procedural Notes:

  • The synthesis of the initial aldehyde, dehydroabietinal (11), from this compound is noted to proceed in almost quantitative yield [2].
  • The oxidation step to form the formate ester (12) uses m-CPBA in the presence of disodium phosphate, yielding 73% [2].
  • The final thermal elimination in refluxing collidine provides the olefin mixture in 87% yield. The major component (∼69% of the mixture) is the desired exocyclic 4(18)-double bond isomer [2].

Frequently Asked Questions

Q1: Why might my reaction to functionalize the C-18 position of this compound have a low yield? A1: The most common cause is steric hindrance. The dehydroabietate skeleton has a bulky isopropyl group and a quaternary carbon center near potential reaction sites (like C-18). This creates a crowded environment that can block reagents from accessing the reaction center, leading to slow reaction rates, incomplete conversion, and formation of by-products [1] [2].

Q2: Are there computational methods to predict steric issues in these syntheses? A2: Yes, modern synthetic studies often use computational methods. For example, molecular mechanics calculations can evaluate the steric influence of substituents on conformational preferences [1], and Density Functional Theory (DFT) studies can provide insight into the enolization mechanism and transition states of key reactions like aldol additions, helping to explain low yields with certain stereoisomers [2].

Q3: My synthesis requires a specific stereochemistry at C-4. What should I be aware of? A3: Achieving the correct stereochemistry at the C-4 position is critical and can be challenging. Research indicates that different epimers of aldehydes at this position show drastically different reactivity in subsequent steps (like aldol reactions). One epimer might react smoothly while the other is unreactive. This necessitates a stereoselective route to generate the correct epimer early in the synthesis to avoid yield losses later [2].

Key Troubleshooting Takeaways

  • Suspect Steric Hindrance First: When facing low yields in abietane diterpenoid chemistry, steric hindrance is a primary culprit [1] [2].
  • Explore Alternative Routes: If a standard step (e.g., olefin formation via lead tetraacetate) gives low yield, investigate modern alternatives like the formate elimination pathway [2].
  • Validate with Multiple Techniques: Comprehensive characterization using NMR, MS, and even single-crystal X-ray diffraction is crucial for confirming the structure of your products and intermediates, especially when optimizing a new protocol [1].

References

methyl dehydroabietate cell culture cytotoxicity assay

Author: Smolecule Technical Support Team. Date: February 2026

MTT Assay Protocol for Cytotoxicity Screening

This section provides a detailed methodology for assessing compound cytotoxicity, adapted from established MTT assay protocols [1] [2].

Workflow Overview

The diagram below illustrates the key stages of the MTT assay procedure.

MTT_Workflow Start Start Assay CellSeeding Cell Seeding and Plating Start->CellSeeding Treatment Apply Test Compound (e.g., Methyl Dehydroabietate) CellSeeding->Treatment MTTIncubation Add MTT Reagent & Incubate Treatment->MTTIncubation Solubilization Solubilize Formazan Crystals MTTIncubation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Data Analysis Measurement->Analysis

Detailed Step-by-Step Procedure

Step Description Key Considerations
1. Cell Seeding Plate cells in a 96-well plate at an optimal density [2]. Keep cells in the logarithmic growth phase; include multiple replicates [2].
2. Treatment Apply this compound at desired concentrations [2]. Include a negative control (untreated cells), a positive control (known cytotoxic agent), and blank wells (media only) [2].
3. MTT Incubation Add MTT solution (final conc. 0.2-0.5 mg/mL) and incubate at 37°C for 2-4 hours [1] [2]. Use serum-free media during incubation to avoid background interference [1].
4. Solubilization Remove media, add solubilization solution (e.g., DMSO, acidified isopropanol) [1] [2]. Wrap plate in foil and shake to fully dissolve crystals; pipetting may be required [1].
5. Measurement Measure absorbance at 570 nm, with a reference wavelength of 630 nm [1]. Read the plate within 1 hour of solubilization [1].
6. Calculation Calculate cell viability (%) = (Absorbance of Treated Wells / Absorbance of Control Wells) × 100 [2]. Use data to plot dose-response curves and determine IC₅₀ values [2].

Troubleshooting Common MTT Assay Issues

This FAQ section addresses specific problems users might encounter.

Q1: We are getting high background noise in our readings. What could be the cause?

  • Potential Cause: Interference from serum or phenol red present in the culture medium [1].
  • Solution: Use serum-free media during the MTT incubation step. Set up sample background controls containing 50 µL MTT reagent + 50 µL cell culture media (no cells) and subtract this value from your assay readings [1].

Q2: The formazan crystals did not dissolve completely, leading to uneven purple color. How can this be fixed?

  • Potential Cause: Insufficient mixing or an inadequate volume of solubilization solution.
  • Solution: After adding the MTT solvent (e.g., DMSO), wrap the plate in foil and shake on an orbital shaker for at least 15 minutes. If crystals remain, pipette the liquid up and down to fully dissolve them [1].

Q3: Our results show low absorbance, suggesting low signal. What optimizations can we try?

  • Potential Causes:
    • Cell density was too low [1] [2].
    • Incubation time with MTT was too short.
    • Reagents were ice-cold when added [1].
  • Solutions:
    • Perform a pilot experiment to determine the optimal cell seeding density.
    • Extend the MTT incubation time (e.g., up to 4 hours), but do not exceed 4 hours to avoid cytotoxicity [2].
    • Ensure all reagents are warmed to room temperature before use [1].

Q4: The test compound itself is colored. How do we prevent false results?

  • Solution: This is a critical control. Prepare control wells that contain the test compound at all concentrations in culture media, but without any cells. Subtract the absorbance of these controls from the readings of the corresponding sample wells [2].

Key Considerations for this compound Testing

  • Solubility and Vehicle: this compound is an organic compound that likely requires dissolution in a solvent like DMSO or ethanol before being diluted in cell culture media. The final concentration of the vehicle in the media should typically be ≤0.5-1.0% to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experimental design.
  • Metabolic Readout: The MTT assay measures metabolic activity via mitochondrial dehydrogenases [1] [3]. If your compound primarily affects other cell death pathways (e.g., necrosis, non-mitochondrial pathways), consider using a complementary assay like the SRB assay (which measures protein biomass) or an LDH release assay (which measures membrane integrity) for confirmation [4] [3].
  • Data Gap: The search results confirm that this compound has been identified in biological contexts [5] and that related abietane diterpenoids (like ferruginol) show cytotoxic activity in cell cultures [6] [4]. However, no specific IC₅₀ values or dose-response data for this compound were available. Your experiments will be crucial for generating this data.

References

aluminum chloride reaction methyl dehydroabietate derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Key Factors

The reaction of methyl dehydroabietate derivatives with AlCl₃ is typically a Friedel-Crafts acylation on the aromatic ring. The outcome is highly sensitive to the presence and type of substituent groups on the starting material.

The table below summarizes the specific reaction conditions found in the literature.

Derivative & Substituent Reaction Conditions Catalyst & Medium Major Product(s) & Key Findings Citation
12-Benzoyl derivative (Electron-withdrawing carbonyl group precursor) 40°C, 2 hours AlCl₃, Ionic Liquid [bmim]Br Methyl 12-benzoyldehydroabietate; Optimal molar ratio: this compound : [bmim]Br : AlCl₃ : benzoyl chloride = 1 : 4 : 8 : 8 [1] [2]
12- or 14-position with -OH or -OCH₃ (Electron-donating group) Information not specified in results AlCl₃ Deisopropylated product; Forms only the trans deisopropyl isomer. [3]
12-Acetyl ester (Electron-withdrawing group) Information not specified in results AlCl₃ Mixture of isomers; The trans-isomer is the major product, which is not typical for derivatives with electron-donating groups. [3]
7-Oxo ester (Strong electron-withdrawing group) Drastic conditions AlCl₃ No reaction; The compound is unreactive even under forceful conditions. [3]

The following workflow diagram outlines the critical decision points based on the substituent group, which directly determines the experimental outcome.

G Start Start: this compound Derivative Decision1 What is the electronic nature of the substituent group? Start->Decision1 PathA Electron-Withdrawing Group (e.g., carbonyl precursor) Decision1->PathA EWG PathB Electron-Donating Group (e.g., -OH, -OCH₃) Decision1->PathB EDG PathC Strong Electron-Withdrawing Group (e.g., 7-Oxo) Decision1->PathC Strong EWG OutcomeA Acylation proceeds under optimized conditions (Yield and isomer control possible) PathA->OutcomeA OutcomeB Deisopropylation occurs Forms trans deisopropyl isomer PathB->OutcomeB OutcomeC No reaction occurs even under drastic conditions PathC->OutcomeC

Frequently Asked Questions

Based on the technical literature, here are answers to some specific questions a researcher might have.

  • Q: What is the recommended green chemistry approach for this acylation?

    • A: Using an ionic liquid like [bmim]Br/AlCl₃ as the reaction medium is a modern approach. This method offers advantages such as milder reaction conditions (40°C), shorter reaction times (2 hours), and is considered more environmentally benign than traditional solvents [1].
  • Q: Why does my 7-oxo derivative not react with AlCl₃?

    • A: A 7-oxo group is a strong electron-withdrawing group. This significantly deactivates the aromatic ring toward electrophilic attack, making Friedel-Crafts acylation or related reactions highly unfavorable. The literature states that such derivatives "did not react even under drastic condition" [3].
  • Q: How does an electron-donating group affect the reaction pathway?

    • A: Derivatives with electron-donating groups (e.g., hydroxyl or methoxyl at the 12- or 14-position) undergo deisopropylation when treated with AlCl₃, yielding the trans deisopropyl isomer [3]. This is a different reaction pathway from acylation.

Troubleshooting and Key Considerations

  • Isomer Control: Be aware that reactions can produce a mixture of cis and trans isomers. The nature of the substituent on the starting material influences which isomer predominates [3].
  • Catalyst Stoichiometry: The ionic liquid method uses a high molar equivalent of AlCl₃ (8 equivalents). Ensure accurate measurement and handling, as AlCl₃ is moisture-sensitive.
  • Reaction Monitoring: The provided protocols specify a 2-hour reaction time. It is good practice to monitor the reaction progress using techniques like TLC to determine the optimal endpoint for your specific setup.

References

Analytical Methods for Methyl Dehydroabietate

Author: Smolecule Technical Support Team. Date: February 2026

For the purification process, confirming the identity and purity of methyl dehydroabietate is a critical step. The table below summarizes two effective chromatographic methods.

Table 1: Characterization

Method Stationary Phase Key Mobile Phase Application & Purpose Reference
Reversed-Phase HPLC Dehydroabietic acid bonded to silica gel (Si-DO) Methanol/Water or Acetonitrile/Water systems Used as a surrogate model to determine the phase ratio of the stationary phase for thermodynamic studies [1].
Gas Chromatography-Mass Spectrometry (GC-MS) 5% Phenyl polysiloxane (e.g., HP-5MS) Temperature programming from 70°C to 300°C Analysis of this compound within complex mixtures, such as pine rosin methyl esters in vaping liquids [2].

Synthesis and Scale-Up Protocols

While a direct purification method is not detailed, the synthesis and transformation of this compound at a large scale is documented. The following workflow outlines a key synthesis and subsequent functionalization process.

Start Start: Methyl Abietate Step1 Dehydrogenation Heating with Pd/C catalyst under N₂ at 240°C Start->Step1 Step2 This compound (85% yield) Step1->Step2 Reaction Step3 Large-Scale Transformation Electrochemical C(sp³)–H oxygenation and functionalization Step2->Step3 Desaturation at Decagram Scale Step4 Functionalized Products (e.g., Aryl Alkenes) Step3->Step4 Substitution/Elimination with Nucleophiles

Synthesis of this compound from Methyl Abietate [3]:

  • Reaction: Heat methyl abietate with a Palladium on Carbon (Pd/C) catalyst under a nitrogen (N₂) atmosphere at 240°C.
  • Outcome: This dehydrogenation reaction yields this compound with a reported high yield of 85%.

Large-Scale Functionalization [4]:

  • Process: this compound can be further transformed on a decagram scale using a transition metal-free electrochemical method.
  • Purpose: This platform allows for benzylic C–H functionalization, enabling stereoselective synthesis of aryl alkenes and other valuable derivatives from the this compound scaffold.

Frequently Asked Questions (FAQs)

Q: What is the primary application of this compound in analytical chemistry? A: It is primarily used as a surrogate or model compound in chromatographic studies. Due to its structural similarity to stationary phases derived from dehydroabietic acid, it helps researchers determine crucial parameters like the phase ratio (Φ) of a column, which is vital for accurate thermodynamic analysis [1].

Q: How can I confirm the presence of this compound in a complex mixture like pine rosin? A: GC-MS is a suitable and commonly used technique. The method involves a 5% phenyl polysiloxane column and a temperature gradient for effective separation and identification of this compound among other rosin acid methyl esters [2].

Q: I need to perform a large-scale transformation of this compound. Is there a proven method? A: Yes, recent literature describes a scalable electrochemical C–H functionalization platform. This method has been successfully used for the desaturation of this compound at the decagram scale, proving its utility for large-scale synthesis of derivatives [4].

Key Takeaways and Troubleshooting

  • Purification Implication: The efficient synthesis from methyl abietate with an 85% yield [3] suggests that standard purification techniques (like recrystallization or flash chromatography) likely follow this step, though specific details are not provided.
  • Handling and Analysis: When working with complex natural product derivatives like this compound, using a combination of techniques (like the HPLC and GC-MS methods listed) provides the best assurance of purity and identity.

References

reducing methyl dehydroabietate irritation in studies

Author: Smolecule Technical Support Team. Date: February 2026

Related Compounds & Potential Activity

The table below summarizes findings on compounds structurally similar to methyl dehydroabietate, primarily dehydroabietic acid (DAA), which may offer insights into potential properties or pathways to explore [1].

Compound Reported Bioactivity Proposed Mechanism of Action Relevance to Irritation
Dehydroabietic Acid (DAA) [1] Anti-inflammatory Suppression of Src, Syk, and TAK1 kinases in NF-κB and AP-1 signaling pathways [1]. Suggests the abietane chemical class may possess inherent anti-inflammatory properties.
Methyl 7-abieten-18-oate [2] Anti-inflammatory (in silico) Identified as a potential cyclooxygenase-2 (COX-2) inhibitor via molecular docking [2]. Indicates another methyl-abietate compound with potential anti-inflammatory signaling.

Formulation & Stabilization Strategies

Although not specific to this compound, general formulation principles for topical products and complex botanicals were identified that could inform experimental approaches.

  • Emulsion-Based Delivery: A study on a pine tar-loaded cream demonstrates the development of an oil-in-water (O/W) emulsion for cutaneous application. The formulation used stearic acid, cetyl alcohol, sweet almond oil, and an emulsifier like polysorbate 80 to create a stable and compatible base, which was found to be safe in animal models [3]. This represents a potential delivery vehicle that could modulate the irritation profile of an active ingredient.
  • Use of Soothing Co-Ingredients: The combination of active ingredients with known soothing or protective compounds is a common strategy. One review highlights the use of Hyaluronic Acid (HA) in formulations for its wound healing and moisturizing properties [4]. Incorporating such an ingredient could be a viable approach to counterbalance potential irritation.
  • Botanical Preservation Systems: A patent discusses the use of synergistic combinations of botanical extracts and organic acids (like lactic acid or citric acid) as antimicrobial preservative systems [5]. This is relevant for formulating stable products while potentially avoiding more irritating synthetic preservatives.

Experimental Pathways to Explore

Given the lack of direct data, here are potential experimental protocols you could consider, based on the general principles found in the search results.

  • Anti-inflammatory Profiling:
    • Methodology: You could adopt a protocol similar to the one used for DAA [1]. This involves treating macrophage cell lines (e.g., RAW264.7) with this compound and measuring the production of inflammatory markers like Nitric Oxide (NO) and the expression of genes like iNOS and TNF-α using techniques like Griess assay and RT-PCR.
    • Pathway Analysis: Further elucidation can be done via Western blotting to see if the compound affects key signaling pathways like NF-κB (by examining IκBα phosphorylation) or MAPKs (like JNK). The diagram below outlines this core experimental workflow.

    G start Stimulate RAW264.7 cells with LPS treat Treat with This compound start->treat assay1 Griess Assay (NO Production) treat->assay1 assay2 RT-PCR (RNA Expression) treat->assay2 assay3 Western Blot (Protein Phosphorylation) treat->assay3 analyze Analyze Impact on NF-κB & MAPK Pathways assay1->analyze assay2->analyze assay3->analyze

  • Vehicle Formulation & Safety Testing:
    • Methodology: Develop a cream base similar to the one described [3]. Prepare multiple batches with and without this compound.
    • Testing: Conduct physical and chemical stability tests (e.g., pH, viscosity, phase separation) over 1-6 months. Subsequently, perform preliminary safety and irritation potential studies on animal skin models (e.g., rats), monitoring for erythema, edema, and histological changes to compare the formulated product against the base and untreated control.

References

troubleshooting methyl dehydroabietate PPAR activation assay

Author: Smolecule Technical Support Team. Date: February 2026

PPAR Signaling Pathway Overview

The PPAR signaling pathway involves nuclear hormone receptors activated by fatty acids and their derivatives. The following diagram outlines the core mechanism of PPARα activation, which is relevant for dehydroabietate compounds [1].

G Ligand Methyl Dehydroabietate (or other Ligand) PPAR PPARα Ligand->PPAR Heterodimer PPARα/RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Gene Expression (Lipid Metabolism, etc.) PPRE->TargetGenes Heterodimer->PPRE

Troubleshooting Guide & FAQs

Based on the general principles of PPAR biology and assay design, here are common issues and solutions presented in a question-and-answer format.

FAQs on Experimental Setup
  • Q1: What are the key controls for a PPAR activation assay? It is critical to include both positive and negative controls.

    • Positive Control: A known PPAR agonist (e.g., Wy-14,643 for PPARα, Fenofibrate for PPARα, Rosiglitazone for PPARγ [1]) to confirm the assay system is functional.
    • Negative Control:
      • Vehicle Control: The solvent used to dissolve your compound (e.g., DMSO).
      • Antagonist Control (if available): A compound known to inhibit PPAR activation.
      • Pparα-null System: If using cellular models, including a Pparα-null cell line can demonstrate the specificity of the effect for the PPARα pathway [2].
  • Q2: What is a suitable cell model for testing this compound? The choice depends on the specific PPAR subtype you are targeting.

    • Standard Cell Lines: Use well-established models like HepG2 (human liver cancer) for PPARα, as it expresses high levels of this receptor and is relevant for lipid metabolism studies [3].
    • Engineered Reporter Cells: For luciferase-based assays, use cell lines stably transfected with a PPAR Response Element (PPRE) linked to a reporter gene (e.g., luciferase). HEK293 cells are commonly used for this purpose.
FAQs on Data Interpretation
  • Q1: My compound shows no activation. What could be wrong?

    • Bioavailability: The compound might not be entering the cells effectively. Check the solubility and consider using a different solvent or delivery agent.
    • Specificity: this compound might be an agonist for a different PPAR subtype (e.g., PPARγ). Consider testing it against a panel of PPAR receptors [3].
    • Cytotoxicity: A high concentration of your compound might be toxic to the cells, leading to a loss of signal. Perform a cell viability assay (e.g., MTT) in parallel to rule this out.
    • Assay Sensitivity: Verify that your positive control produces a strong signal. If not, the transfection efficiency (for reporter genes) or the detection kit might be suboptimal.
  • Q2: I observe high background activation in my negative controls.

    • Serum Interference: Fetal Bovine Serum (FBS) contains lipids and fatty acids that can activate PPARs. Use charcoal-stripped serum to remove these endogenous activators.
    • Contamination: Ensure that solvents and labware are not contaminated with compounds that could activate the pathway.
    • Non-Specific Activation: The compound or vehicle might be inducing a stress response in the cells that leads to non-specific reporter gene expression. Including a Pparα-null control is the best way to identify this [2].

Experimental Protocol Framework

The table below outlines a general protocol for a PPARα luciferase reporter assay, which you can adapt for this compound [2] [1].

Step Procedure Key Parameters & Notes
1. Cell Seeding Seed appropriate cells (e.g., HepG2) in multi-well plates. Achieve 70-90% confluency at time of transfection. Use antibiotic-free media.

| 2. Transfection | Co-transfect with:

  • PPRE-luciferase reporter plasmid
  • PPARα expression plasmid (if needed)
  • Control plasmid (e.g., Renilla luciferase for normalization). | Use a reliable transfection reagent. The Renilla luciferase controls for transfection efficiency and cytotoxicity. | | 3. Compound Treatment | Treat cells with this compound, vehicle, and controls. | Typical incubation is 24-48 hours. Use a concentration range (e.g., 1 µM - 100 µM) to establish a dose-response. | | 4. Cell Lysis & Assay | Lyse cells and measure firefly and Renilla luciferase activity. | Use a commercial dual-luciferase assay kit. Follow manufacturer's protocols precisely. | | 5. Data Analysis | Normalize firefly luciferase readings to Renilla. Express results as fold-change over vehicle control. | A dose-dependent increase in normalized luciferase activity indicates PPAR activation. |

Pathways for Further Investigation

Since direct troubleshooting data for your specific compound is limited, the following strategies may help you find a solution:

  • Consult Methodological Literature: Search for papers that specifically describe "PPAR reporter assays," "transactivation assays," or "cell-based nuclear receptor assays." These often include detailed troubleshooting sections.
  • Analyze Structural Analogues: The biological activity of dehydroabietic acid is highly influenced by modifications to its carboxyl group and aromatic ring [3]. Review how other derivatives have been tested to infer the necessary experimental conditions.
  • Probe Underlying Biology: If activation is weak, consider investigating downstream metabolic effects. As shown in the metabolomics study with Wy-14,643, activation of PPARα significantly alters metabolites related to tryptophan and fatty acid metabolism [2]. Measuring these downstream biomarkers could provide secondary confirmation of activity.

References

methyl dehydroabietate vs other PPAR agonists efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of PPAR Agonists

The tables below summarize key efficacy data for methyl dehydroabietate and other PPAR agonists across different disease models. "N/R" indicates that a specific metric was "Not Reported" in the available studies.

Table 1: Efficacy in Metabolic/Liver Disease Models

Agonist PPAR Subtype Model Type Key Efficacy Outcomes Reference
This compound (mDA) α, γ HFD-induced obese mice ↓ Body weight, ↓ adipose tissue weight, ↓ plasma glucose & insulin, ↓ liver lipid droplets, improved glucose tolerance [1] [1]
Pan-PPAR Agonists α, δ, γ Human MASLD Patients Potent reduction in hepatic fat fraction (HFF) and liver stiffness; improves liver histology (fibrosis, MASH resolution) [2] [2]
GLP-1-based Polyagonists - Human MASLD Patients Highest potency for HFF reduction and MASH resolution [2] [2]
FGF-21 Analogues - Human MASLD Patients Strong anti-fibrotic ability; most potent for reducing liver stiffness [2] [2]
THR-β Agonists - Human MASLD Patients Balanced improvement in steatosis & fibrosis; excels at improving lipid profiles [2] [2]
GLP-1 Receptor Agonists - Human MASLD Patients Significant benefits for liver steatosis, glucose metabolism, and body weight [2] [2]

Table 2: Efficacy in Cholestatic Liver Disease (PBC) Agonists are used in combination with Ursodeoxycholic Acid (UDCA) in patients with an inadequate response.

Agonist PPAR Subtype Key Efficacy Outcomes in PBC Reference
Fenofibrate α Reduced ALP, improved biochemical response [3] [4] [3] [4]
Bezafibrate α, δ, γ (Pan) Reduced ALP, GGT, and bilirubin; reduced pruritus [5] [6] [5] [6]
Seladelpar δ Effectively reduces ALP and pruritus [6] [3] [6] [3]
Elafibranor α, δ Effectively reduces ALP [6] [3] [6] [3]
Saroglitazar α, γ Effectively reduces ALP [3] [4] [3] [4]
This compound N/R Efficacy in cholestatic models not tested [1] [1]

Detailed Experimental Protocols

Understanding the experimental context is crucial for interpreting the data. Below are the key methodologies from the studies cited.

1. Protocol for this compound (mDA) Study [1] This is the primary source of data for mDA and serves as a template for a preclinical efficacy study.

  • In Vivo Model:
    • Animals: Five-week-old male C57BL/6J mice.
    • Diet: Induced obesity with a High-Fat Diet (HFD) for 8 weeks.
    • Treatment: During the HFD period, mice were administered mDA at 50 mg/kg orally, as an olive oil emulsion.
    • Duration: 8 weeks.
    • Key Measurements: Weekly body weight; terminal collection of plasma, liver, kidney, and epididymal adipose tissues. Assessed plasma levels of glucose, insulin, leptin, and pro-inflammatory cytokines. Conducted glucose tolerance tests. Liver tissues were analyzed for lipid droplets and PPAR expression.
  • In Vitro Model:
    • Cell Line: 3T3-L1 preadipocytes.
    • Treatment: Cells were incubated with mDA for 14 days to evaluate its effect on adipocyte differentiation.

2. Protocol for MASLD Network Meta-Analysis [2] This study provides the comparative efficacy data for the various drug classes in Table 1.

  • Study Type: Systematic review and network meta-analysis of 27 Randomized Controlled Trials (RCTs).
  • Patients: 5,357 patients with Metabolic dysfunction-Associated Steatotic Liver Disease (MASLD).
  • Interventions: Compared THR-β agonists, FGF-21 analogues, GLP-1R agonists, GLP-1-based polyagonists, and Pan-PPAR agonists.
  • Primary Outcomes: Relative change in Hepatic Fat Fraction (HFF) measured by MRI-PDFF, and change in liver stiffness measured by elastography.
  • Secondary Outcomes: Histological improvements in fibrosis and MASH resolution, liver injury indices, lipid profile, glucose metabolism, and body weight.

3. Protocol for PBC Meta-Analysis [3] [4] This study provides the basis for the efficacy claims in cholestatic liver disease (PBC) in Table 2.

  • Study Type: Systematic review and meta-analysis of 12 Randomized Controlled Trials (RCTs).
  • Patients: 973 patients with Primary Biliary Cholangitis (PBC) who had an inadequate response to UDCA.
  • Interventions: PPAR agonists (including fibrates and newer agents like seladelpar and elafibranor) plus UDCA, versus placebo plus UDCA.
  • Primary Outcomes: Composite biochemical response and mean change in Alkaline Phosphatase (ALP) levels.
  • Secondary Outcomes: Normalization of ALP, change in total bilirubin, incidence and severity of pruritus, and adverse events.

PPAR Signaling Pathways

The therapeutic effects of these agonists are mediated through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. The diagram below illustrates this core mechanism and its downstream effects.

ppaR_pathway cluster_effects Example Effects Agonist PPAR Agonist (e.g., mDA, Fibrates) PPAR PPAR (α, δ, or γ) Agonist->PPAR Binds to RXR RXR PPAR_RXR PPAR_RXR PPAR->PPAR_RXR Heterodimerizes with RXR->PPAR_RXR Heterodimerizes with PPRE PPRE in DNA BiologicalEffects Biological Effects PPRE->BiologicalEffects Effect1 ↑ Fatty Acid Oxidation (PPARα) Effect2 ↑ Insulin Sensitivity (PPARγ) Effect3 ↓ Inflammation Effect4 ↓ Fibrosis PPAR_RXR->PPRE Binds to

PPAR Activation Core Pathway

The diagram above shows the unified mechanism of action for all PPAR agonists [1] [6] [7]:

  • The agonist enters the cell and binds to the PPAR receptor.
  • The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
  • This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs).
  • Binding to PPREs regulates the transcription of target genes, leading to a wide range of biological effects.

The specific therapeutic outcomes depend on the PPAR subtype activated and the tissue in which it is expressed:

  • PPARα (high in liver): Activation promotes fatty acid oxidation, reduces triglycerides, and has anti-inflammatory effects. This is the primary target of fibrates and mDA (in the liver) [1] [7].
  • PPARγ (high in adipose tissue): Activation promotes adipocyte differentiation, lipid uptake, and improves systemic insulin sensitivity. mDA also showed activity on this subtype in adipose tissue [1] [7].
  • PPARδ (ubiquitous): Activation increases fatty acid oxidation and energy expenditure, and has anti-fibrotic properties, as seen with seladelpar [2] [6].

Conclusion and Research Outlook

  • This compound is a promising preclinical compound with demonstrated efficacy in improving obesity, glucose intolerance, and hepatic steatosis in mice via dual PPARα/γ activation [1].
  • Other PPAR agonists have a more established and broad efficacy profile, supported by extensive clinical data. They show significant benefits in complex human diseases like MASLD (Pan-PPAR agonists, FGF-21 analogues) and PBC (seladelpar, elafibranor) [2] [6] [3].

The key distinction lies in their stage of development: mDA represents an early-stage candidate, while the others are in advanced clinical trials or have received regulatory approval. Future research for mDA should include:

  • Testing in established models of cholestasis (PBC) and advanced fibrosis (NASH).
  • Direct, head-to-head comparative studies with approved PPAR agonists.
  • Comprehensive investigation of its pharmacokinetics and long-term safety profile.

References

methyl dehydroabietate antioxidant activity comparison BHA BHT

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data: BHA vs. BHT

The table below summarizes key comparative data for BHA and BHT, covering antioxidant potential, toxicity mechanisms, and regulatory context.

Aspect Butylated Hydroxyanisole (BHA) Butylated Hydroxytoluene (BHT)
Antioxidant Potential (Theoretical) Moderate (Ranked similar to TBHQ) [1] High (Ranked as the best radical scavenger) [1]
Primary Radical Scavenging Mechanism Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET) [1] Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET) [1]
Cellular Toxicity Mechanism Apoptosis (programmed cell death). Increases intracellular Ca²⁺ and Zn²⁺, depletes glutathione, increases caspase-3 activity [2] Non-apoptotic cell death. Reduces caspase-3 activity [2]

| Predicted Toxicity Targets (Network Toxicology) | Hepatotoxicity: ACE, HIF1A, NR1H4, NFKB1, TNF, IL6, IFNG, IL1B, ESR1 [3] Nephrotoxicity: APP, NFKB1, ACE, FOS, IL10, IL1B, IL6, TNF, ALB [3] Neurotoxicity: GRIN2B, IL1B, TNF [3] | Hepatotoxicity: ACE, HIF1A, NR1H4, NFKB1, TNF, IL6, IFNG, IL1B, ESR1 [3] Nephrotoxicity: APP, NFKB1, ACE, FOS, IL10, IL1B, IL6, TNF, ALB [3] Neurotoxicity: GRIN2B, IL1B, TNF [3] | | Associated Signaling Pathways | IL-17 signaling pathway, JAK-STAT signaling pathway, Non-alcoholic fatty liver disease (NAFLD) pathway [3] | IL-17 signaling pathway, JAK-STAT signaling pathway, Non-alcoholic fatty liver disease (NAFLD) pathway [3] | | Market & Application Context | Widely used in processed foods, oils, fats, cosmetics, and pharmaceuticals. Facing regulatory pressure and consumer shift towards natural alternatives [4] [5]. | Widely used in processed foods, oils, fats, cosmetics, and pharmaceuticals. Facing regulatory pressure and consumer shift towards natural alternatives [4] [5]. |

Experimental Protocols for Antioxidant Evaluation

To establish a meaningful comparison for methyl dehydroabietate, you can design experiments based on standardized protocols used for evaluating BHA and BHT. The following methodologies are well-established in the field.

1. Chemical-Based Antioxidant Assays These assays measure a compound's ability to neutralize free radicals or reduce oxidants in a cell-free system. They are typically the first step in characterizing antioxidant activity [6] [7].

  • DPPH Radical Scavenging Assay: Measures the decrease in absorbance at 517nm when the purple DPPH• radical is reduced by an antioxidant. Results are often expressed as IC50 (concentration required to scavenge 50% of radicals) or Antioxidant Activity Index (AAI) [6] [8].
  • ABTS•+ Radical Scavenging Assay: Involves the generation of a blue-green ABTS radical cation, and the antioxidant activity is determined by the reduction in absorbance at 734 nm [6].
  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the reduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous (Fe²⁺) form at 593 nm, indicating reducing power [6].
  • TBARS (Thiobarbituric Acid Reactive Substances) Assay: Used particularly in lipid systems like meats or oils. It quantifies malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with TBA to form a pink pigment measured at 531 nm [6] [9].

2. Cell-Based Toxicity and Mechanism Assays These assays are critical for understanding the cytotoxic effects and cell death pathways induced by antioxidants at higher concentrations, as seen with BHA and BHT [2].

  • Flow Cytometry with Annexin-V/PI Staining: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization and membrane integrity [2].
  • Caspase-3 Activity Assay: A key marker for apoptosis, often measured using fluorescent substrates that are cleaved by the active enzyme [2].
  • Intracellular ROS and Ion Measurement: Uses fluorescent probes (e.g., for Ca²⁺, Zn²⁺) to detect shifts in ion concentrations and reactive oxygen species associated with oxidative stress [2].
  • Measurement of Non-Protein Thiols: Reflects the intracellular level of glutathione, a major cellular antioxidant that is depleted under oxidative stress [2].

The experimental workflow below illustrates how these protocols can be integrated into a comprehensive comparison study.

cluster_CBA Chemical Assays cluster_CTA Cell-Based Assays Start Start: Antioxidant Comparison Study SC Sample Collection & Preparation Start->SC CBA In Vitro Chemical-Based Antioxidant Assays SC->CBA CTA In Vitro Cell-Based Toxicity & Mechanism Assays SC->CTA CBA1 DPPH Assay CBA2 ABTS Assay CBA3 FRAP Assay CBA4 TBARS Assay CTA1 Annexin-V/PI Staining (Flow Cytometry) CTA2 Caspase-3 Activity Assay CTA3 Intracellular ROS/Ion Measurement CTA4 Glutathione Level Assay DA Data Analysis & Comparison End End: Publish Findings DA->End Generate Comparison Guide CBA1->DA CBA2->DA CBA3->DA CBA4->DA CTA1->DA CTA2->DA CTA3->DA CTA4->DA

Recommended Research Strategy

Given the lack of direct studies, here are practical steps to acquire the necessary comparative data:

  • Broaden Your Search: Actively search for literature on the broader class of rosin resins or diterpenoid antioxidants. This compound is derived from rosin, and its antioxidant properties may be discussed in the context of other diterpene acids or their esters.
  • Explore Patent Databases: Industrial applications of antioxidant compounds are often detailed in patents before they appear in peer-reviewed journals. A search on platforms like Google Patents or the USPTO database may yield valuable formulation data and comparative examples.
  • Initiate Original Research: Using the experimental protocols outlined above, you can conduct a head-to-head study comparing this compound with BHA and BHT. This will generate the primary data required for your objective comparison guide.

References

methyl dehydroabietate insulin sensitizing effect comparison

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Dehydroabietate (mDA) at a Glance

The following table summarizes the key experimental data available for mDA's insulin-sensitizing effects.

Agent Experimental Model Key Efficacy Findings Proposed Mechanism of Action

| This compound (mDA) [1] [2] | In vivo: C57BL/6J mice on High-Fat Diet (HFD); 50 mg/kg, p.o., 8 weeks. In vitro: 3T3-L1 preadipocytes. | - Significantly decreased HFD-induced body weight gain.

  • Reduced plasma glucose, insulin, and leptin levels.
  • Improved glucose tolerance.
  • Reduced hepatic steatosis (liver fat droplets). | Modulates Peroxisome Proliferator-Activated Receptor (PPAR) signaling: induces PPARα expression in the liver and PPARγ in adipose tissue [1] [2]. | | Metformin [3] [4] | Human RCTs in women with PCOS. | - Improved live birth rates vs. placebo.
  • Increased clinical pregnancy and ovulation rates.
  • Improved menstrual frequency. | Reduces hepatic glucose production; improves peripheral insulin sensitivity [5]. | | Thiazolidinediones (TZDs) [4] | Human RCTs in women with PCOS. | - Lower HOMA-IR (improved insulin resistance) vs. metformin.
  • Better improvement in lipid profile (HDL-C, TG, LDL-C) vs. metformin. | PPARγ agonists; improve insulin action in liver, muscle, and adipose tissue [5]. | | myo-inositol + d-chiro-inositol [4] | Human RCTs in women with PCOS. | - Superior to metformin in improving menstrual frequency.
  • Effective in reducing total testosterone and HOMA-IR. | Inositol phospholipids are precursors of intracellular second messengers involved in insulin signaling. |

Detailed Experimental Protocols for mDA

For researchers looking to replicate or build upon the findings for mDA, here is a detailed breakdown of the key methodologies used in the primary study [1] [2].

  • In Vivo Animal Model:

    • Animals: Five-week-old male C57BL/6J mice.
    • Diet: Fed a high-fat diet (HFD) or a normal control diet (CE-2) for eight weeks to induce obesity and insulin resistance.
    • Dosing: mDA was administered orally at 50 mg/kg. The compound was delivered as an olive oil emulsion containing 10% ethanol.
    • Duration: The experimental period lasted eight weeks, with body weights measured weekly.
    • Endpoint Analysis: After a 16-hour fast, plasma was collected for biomarker analysis (glucose, insulin, leptin, cytokines). Tissues (liver, kidney, epididymal fat) were collected, weighed, and analyzed for histology (e.g., hepatic lipid droplets via staining) and gene/protein expression.
  • In Vitro Cell Model:

    • Cell Line: 3T3-L1 preadipocytes.
    • Differentiation: Cells were induced to differentiate into adipocytes over a 14-day period.
    • Treatment: Incubated with mDA for the duration of the differentiation process.
    • Assessment: Adipocyte differentiation was evaluated, with results showing that mDA enhanced the differentiation process.

Mechanism of Action and Experimental Workflow

The proposed insulin-sensitizing mechanism of this compound involves the PPAR signaling pathway. The experimental workflow from the key study is summarized below.

Start High-Fat Diet (HFD) Fed Mice A Development of: - Insulin Resistance - Hyperglycemia - Hepatic Steatosis - Adipose Hypertrophy Start->A B Oral Administration of This compound (mDA) A->B C Molecular Target: Activation of PPAR Signaling B->C D Tissue-Specific Effects: C->D E Liver: Induction of PPARα D->E F Adipose Tissue: Induction of PPARγ D->F G Observed Outcomes: - Improved Glucose Tolerance - Reduced Plasma Insulin - Decreased Liver Fat - Reduced Body Weight E->G Promotes fatty acid oxidation F->G Enhances adipocyte differentiation & improves lipid metabolism

Important Limitations and Research Gaps

When interpreting these findings, it is crucial to consider the following limitations:

  • Preclinical Evidence: All robust data for mDA comes from animal and cell studies [1] [2]. Its efficacy and safety in humans remain unknown.
  • Lack of Direct Comparisons: The existing research does not feature head-to-head experiments comparing mDA directly with metformin, TZDs, or other insulin sensitizers. The provided table is a cross-study comparison, which is not as conclusive as a controlled trial.
  • Indirect Mechanism: While mDA induces PPAR expression, further research is needed to confirm whether it is a direct receptor agonist or works through upstream regulators [1] [2].
  • Immature Clinical Data: A 2022 review on dehydroabietic acid derivatives noted diverse bioactivities but highlighted that many compounds are still in the early stages of development, with issues like toxicity requiring further investigation [6].

Future Research Directions

For a complete comparison with established agents, the following research steps are necessary:

  • Direct Comparative Preclinical Studies: Testing mDA against metformin or TZDs in the same animal model.
  • Human Clinical Trials: Establishing safety, dosing, and efficacy in humans, particularly for conditions like Type 2 Diabetes and PCOS.
  • Mechanistic Elucidation: Conducting binding assays and gene knockout studies to confirm the precise molecular target of mDA within the PPAR pathway.

References

validating PPAR pathway activation methyl dehydroabietate

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings

The table below summarizes the core experimental data from a network pharmacology and molecular docking study on a very closely related compound, which you can use as a reference point.

Aspect Reported Finding for Reference Compound
Studied Compound Methyl 3β-hydroxyolean-18-en-28-oate (a triterpenoid from Acyranthes bidentata Blume root) [1]
Key Pathway PPAR signaling pathway [1]
Molecular Targets PPARA, PPARD, FABP3, FABP4 [1]
Biological Activity Predicted anti-osteoporotic efficacy via activation of the PPAR pathway [1]
Validation Methods Network pharmacology, molecular docking [1]

Experimental Protocols for Validation

For your guide, you can propose the following established methodologies to experimentally validate PPAR pathway activation. These are standard in the field and were used in the studies I reviewed [1] [2].

  • 1. Network Pharmacology Analysis

    • Objective: To predict the complex relationships between a compound, its potential protein targets, and the associated signaling pathways.
    • Workflow:
      • Compound Identification: Identify the chemical structure of methyl dehydroabietate (e.g., from PubChem).
      • Target Prediction: Use online databases like SwissTargetPrediction and Similarity Ensemble Approach (SEA) to predict protein targets based on the compound's structure.
      • Disease Target Collection: Gather known targets related to a specific disease (e.g., from DisGeNET, Therapeutic Target Database).
      • Network Construction: Identify overlapping targets between the compound and the disease. Use software like Cytoscape to build a "compound-target-pathway" network.
      • Pathway Enrichment: Analyze the final target set using the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched signaling pathways, such as the PPAR pathway.
  • 2. Molecular Docking

    • Objective: To simulate and evaluate the binding affinity and interaction mode between this compound and the ligand-binding domain of PPAR isoforms (α, γ, δ).
    • Workflow:
      • Protein Preparation: Obtain 3D structures of PPAR receptors (e.g., from Protein Data Bank, PDB). Remove water molecules and add hydrogens.
      • Ligand Preparation: Obtain and optimize the 3D structure of this compound, assigning proper bond orders and charges.
      • Docking Simulation: Use software like AutoDock Vina to perform the docking simulation, defining a search box around the receptor's active site.
      • Analysis: Analyze the results based on the binding energy (kcal/mol) and the specific amino acid residues involved in the interaction (e.g., using LigPlot+).
  • 3. In Vitro Cell-Based Assays

    • Objective: To confirm the functional activation of the PPAR pathway in a biological system.
    • Workflow:
      • Cell Culture: Use relevant cell lines, such as HepG2 (liver carcinoma) or 3T3-L1 (adipocyte).
      • Transfection and Reporter Assay: Co-transfect cells with a PPAR-responsive luciferase reporter plasmid (e.g., containing a PPRE) and a PPAR expression plasmid. Treat with this compound and measure luciferase activity.
      • Gene Expression Analysis: Use Quantitative RT-PCR (qRT-PCR) to measure the mRNA expression levels of downstream genes of the PPAR pathway (e.g., FABP4, CD36, ADIPOQ) after treatment.
      • Protein Expression Analysis: Confirm findings at the protein level using Western Blotting or ELISA to detect upregulation of PPAR target proteins.

Pathway and Workflow Diagrams

The following diagram illustrates the logical workflow for validating PPAR pathway activation, integrating the experimental methods described above.

Start Start: this compound NP Network Pharmacology (Target & Pathway Prediction) Start->NP MD Molecular Docking (Binding Affinity to PPARs) NP->MD Identifies Key Targets Vitro In Vitro Assays (Functional Validation) MD->Vitro Prioritizes Targets for Testing Conf Confirmed PPAR Pathway Activation Vitro->Conf

Suggestions for Further Research

To build a comprehensive comparison guide, you may need to gather more specific data:

  • Expand Literature Search: Look for primary research articles specifically on "this compound" or "methyl dehydroabietic acid" and its biological activities.
  • Include Direct Comparisons: Design experiments that directly compare this compound with known PPAR agonists (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα) in the same assay systems. Key points for comparison would include:
    • Potency (EC50 values from dose-response curves).
    • Binding affinity (docking scores and binding energies).
    • Efficacy (level of pathway activation or gene expression relative to controls).
  • Investigate Specific Applications: Explore its effects in disease-specific models relevant to PPAR signaling, such as metabolic syndrome, inflammation, or cancer [3] [4] [2].

References

methyl dehydroabietate efficacy other resin acids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Resin Acids

The table below summarizes the key biological activities and experimental data for methyl dehydroabietate and other notable resin acids.

Compound Name Core Biological Activities Key Experimental Data / Model Primary Mechanisms / Notes
This compound (Derivative of Dehydroabietic Acid) Antimicrobial [1] [2] Research suggests activity against various bacteria and fungi [1]. Isolated from spruce bark; considered a "dangerous good" for transport [1] [2].
Dehydroabietic Acid & Derivatives
• Derivative 5 [3] Antibacterial MIC: 2 μg/mL (S. aureus); 4 μg/mL (B. subtilis) [3]. Excellent activity against Gram-positive bacteria [3].
• Derivative 9 [3] Antibacterial MIC: 0.39–0.78 μg/mL (S. aureus Newman) [3]. High inhibitory activity against S. aureus [3].
• Derivative 2 [3] Anticancer Induces apoptosis in gastric cancer cells [3]. Causes membrane/organelle damage [3].
• Derivative 3 [3] Anticancer Induces apoptosis and G1 cell cycle arrest in HepG2 cells [3]. Targets kinase domain of EGFR [3].
• Dehydroabietic Oxime [3] Anticancer Suppresses growth of pancreatic cancer cells [3]. Upregulates p27, downregulates cyclin D1 [3].
• Thiadiazole-derivative 13a–13c [3] Insecticidal LC₅₀: 0.222–0.224 μg/mL (Diamondback moth) [3]. Amide derivatives containing thiadiazole fragment [3].
• Dehydroabietic Acid [3] Anti-inflammatory Reduces NO production and inflammatory gene expression [3]. Inhibits TAK1 and kinases in NF-κB cascade [3].
• Dehydroabietic Acid [3] Anti-inflammatory, Antidiabetic Ameliorates inflammatory changes in obesity-related diabetes [3]. Activator of PPARα and PPARγ [3].
Other Resin Acids (Mixtures)
• Resin Acid Concentrate (RAC) [4] Performance Enhancer (Agriculture) Improved weight gain and production efficiency in broiler chickens at 125-250 g/ton feed [4]. Supports intestinal integrity; leads to drier litter [4].
• Pine Tar (contains resin acids) [5] Wound Healing Promoted wound closure and improved redox status in excision wounds in diabetic rats [5]. Complex mixture from pyrolysis of pine wood [5].

Experimental Protocols for Key Activities

For researchers looking to replicate or design studies, here is a summary of common experimental methodologies used to evaluate the efficacy of these compounds.

  • Antimicrobial Activity Assays

    • Broth Micro-dilution Method: Used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. This method was used to test dehydroabietic acid against Streptococcus mutans and various derivatives against Staphylococcus aureus and other bacteria [3].
    • Bacterial Strains: Experiments are typically performed against standard laboratory strains and clinically relevant isolates, such as methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) [3].
  • Anticancer Activity Assays

    • Cell Viability and Apoptosis: Effects on cancer cell viability are often measured using assays like MTT. Apoptosis (programmed cell death) is confirmed through techniques like flow cytometry and analysis of caspase-3 and PARP cleavage [3].
    • Cell Cycle Analysis: The cell cycle phase distribution (e.g., G1, S, G2) is analyzed using flow cytometry to determine if a compound arrests growth at a specific stage [3].
  • In Vivo Wound Healing Models

    • Excision Wound Model in Diabetic Rats: As demonstrated in the pine tar study, efficacy is tested by creating standardized wounds on the backs of diabetic rats [5].
    • Key Metrics: Wound closure is monitored macroscopically over time (e.g., 0, 7, 14, 21 days). Skin tissue is analyzed for hydroxyproline content (a key marker for collagen) and redox status (levels of oxidative stress markers). Histological examination assesses tissue regeneration and morphology [5].

Signaling Pathways of Dehydroabietic Acid Derivatives

The anticancer and anti-inflammatory activities of dehydroabietic acid derivatives are linked to their interaction with specific cellular signaling pathways. The diagram below summarizes these mechanistic relationships.

G cluster_anticancer Anticancer Mechanisms cluster_antiinflammatory Anti-inflammatory Mechanisms DAA Dehydroabietic Acid Derivatives A1 Induction of Mitochondrial Apoptosis Pathway DAA->A1 A3 Cell Cycle Arrest (G1 Phase) DAA->A3 A5 Inhibition of Tumor Cell Migration DAA->A5 A6 EGFR Kinase Domain Targeting DAA->A6 I1 Inhibition of NF-κB Cascade DAA->I1 I2 Inhibition of TAK1 in AP-1 Cascade DAA->I2 I4 Activation of PPARα and PPARγ DAA->I4 A2 Caspase-3 & PARP Cleavage A1->A2 A4 p27 Upregulation Cyclin D1 Downregulation A3->A4 I3 Reduction of NO and Pro-inflammatory Mediators I1->I3 I2->I3

Key Research Implications

  • This compound Serves as a Specialized Antimicrobial: While it shows foundational antimicrobial properties, the broader family of dehydroabietic acid derivatives, through strategic structural modification, exhibits significantly enhanced and diversified efficacy. The experimental MIC values against resistant bacteria like MRSA are particularly promising for antibiotic development [3].
  • Multi-Target Anticancer Potential is a Key Feature: Derivatives do not rely on a single mechanism but can induce apoptosis, arrest the cell cycle, and inhibit migration simultaneously. This multi-target action, as illustrated in the pathway diagram, makes them attractive leads for overcoming drug resistance in cancers [3].
  • Beyond Medicine: The efficacy of resin acid mixtures in improving animal gut health and wound healing demonstrates their potential for cross-disciplinary application in agriculture and veterinary science [5] [4].

References

Documented Biological Activities of Methyl Dehydroabietate

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates experimental data on the bioactivities of methyl dehydroabietate and its parent compound, dehydroabietic acid, from recent studies.

Activity Type Experimental Model / System Key Findings / Output Metrics Citation
In Vitro: Antimicrobial Bark extracts (Norway spruce); tested against bacterium Pseudomonas aeruginosa and yeast Alternaria alternata Showed a synergistic antimicrobial & antifungal effect with beta-sitosterol; inhibition zones: 0.9-1.5 cm (P. aeruginosa) and 0.7-1.6 cm (A. alternata). [1]
In Vitro: Anticancer Novel dibenzocarbazole derivatives of dehydroabietic acid tested on human hepatocarcinoma cell lines (SMMC-7721, HepG2, Hep3B) Potent anticancer activity; most active compound (10g) had IC50 values of 1.39 ± 0.13 µM (SMMC-7721), 0.51 ± 0.09 µM (HepG2), and 0.73 ± 0.08 µM (Hep3B). Also inhibited MEK1 kinase (IC50 = 0.11 ± 0.02 µM). [2]
In Vivo / In Planta Production Engineered Saccharomyces cerevisiae (yeast) and transient expression in Nicotiana benthamiana (tobacco) Successful biosynthesis of dehydroabietic acid from glucose in yeast and in tobacco plants, proving the functionality of the heterologous pathway in a living organism. [3]

Details of Key Experimental Protocols

For researchers looking to replicate or understand the basis of the findings, here are the methodologies used in the key studies cited above.

  • Antimicrobial Assay Protocol [1]: Milled Norway spruce bark was processed using Soxhlet extraction and supercritical fluid extraction to obtain ethanol extracts. These were further fractionated into n-hexane pre-extracts. The antimicrobial activity was then evaluated by measuring the zone of inhibition against the test microorganisms, a standard disc diffusion or well-diffusion method.
  • Anticancer and Kinase Inhibition Assay Protocol [2]: The anticancer activity was determined through standard in vitro cytotoxic assays (e.g., MTT or SRB assays) against the mentioned cancer cell lines, with results reported as IC50 values. The kinase inhibition assay directly measured the inhibition of MEK1 kinase activity. The mechanism was further investigated using western blot analysis to study protein expression in signaling pathways and a molecular docking study to understand the compound's interaction with the MEK1 enzyme.
  • In Vivo Biosynthesis Pathway Protocol [3]: This study used a transient expression system in Nicotiana benthamiana*. Genes for diterpene synthases (TwTPS9, TwTPS27* from Tripterygium wilfordii) and a cytochrome P450 (PsCYP720B4 from Sitka spruce) were co-expressed in tobacco leaves. The pathway was then reconstructed in an engineered strain of Saccharomyces cerevisiae (yeast). Metabolites were analyzed using gas-chromatography mass spectrometry (GC-MS) to confirm the successful production of dehydroabietic acid and its analogs in these living systems.

Research Workflow and Knowledge Gaps

The current research landscape can be visualized as a workflow that has firmly established in vitro activity but has not yet fully validated efficacy in complex animal disease models. The following diagram outlines this research pathway and the existing gap.

Start Starting Point: This compound InVitro In Vitro Studies Start->InVitro Production In Vivo Production (Proof-of-Concept) Start->Production AV1 Antimicrobial Assays InVitro->AV1 AV2 Anticancer Cytotoxicity InVitro->AV2 AV3 Kinase Inhibition & Mechanism InVitro->AV3 EfficacyGap ? Efficacy in Animal Disease Models ? AV1->EfficacyGap AV2->EfficacyGap AV3->EfficacyGap PV1 Biosynthesis in Engineered Yeast Production->PV1 PV2 Production in Transgenic Plants Production->PV2 PV1->EfficacyGap PV2->EfficacyGap Future Future Goal: Therapeutic Agent EfficacyGap->Future

Key Insights and Future Research Directions

  • Focus on Precursor and Derivatives: Many high-activity results, particularly in anticancer research, are reported for dehydroabietic acid and its synthetic derivatives, not this compound directly. This compound is often studied as a component of plant extracts or as an intermediate in chemical synthesis [1] [4].
  • Established In Vitro Potential: The compound and its parent structure demonstrate clear biological effects in laboratory settings (in vitro), including antimicrobial, antifungal, and anticancer activities [2] [1].
  • Critical Gap in Animal Models: A significant missing link in the current research is the evaluation of this compound's efficacy within a complex living animal (in vivo) for treating specific diseases. While it has been produced in vivo in engineered organisms, data on its pharmacokinetics, toxicity, and therapeutic effect in an animal disease model is not available in the searched literature [3].
  • Promising Production Platform: The successful biosynthesis of dehydroabietic acid in engineered yeast [3] presents a scalable and sustainable method to produce this compound for future extensive in vivo testing.

References

×

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

314.224580195 Da

Monoisotopic Mass

314.224580195 Da

Heavy Atom Count

23

UNII

4P47O55S2W

Other CAS

1235-74-1

Wikipedia

Methyl_dehydroabietate

Use Classification

Cosmetics -> Viscosity controlling; Emollient; Skin conditioning

Dates

Last modified: 08-15-2023

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